G3-C12 Tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C76H116F3N23O25S2 |
|---|---|
Molecular Weight |
1873.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C74H115N23O23S2.C2HF3O2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76;3-2(4,5)1(6)7/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81);(H,6,7)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-;/m0./s1 |
InChI Key |
OQGMMKMUSBKPMQ-QAYAABOASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: G3-C12 Tfa and its Interaction with Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional implications of the G3-C12 Tfa peptide for its target, galectin-3. The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate further research and development.
Core Data Summary: Binding Affinity of G3-C12 for Galectin-3
The binding affinity of the G3-C12 peptide for human galectin-3 has been quantitatively determined, demonstrating a high-affinity interaction. This interaction is specific to the carbohydrate recognition domain (CRD) of galectin-3.[1]
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 88 nM | Not specified, likely Fluorescence Polarization | MCE |
| Dissociation Constant (Kd) | ~70 nM | Not specified, likely Phage Display or similar | Newton-Northup et al.[1] |
Note: While the precise methodology for the 88 nM Kd value is not explicitly detailed in the immediate literature, fluorescence-based assays are standard for such determinations.
Experimental Protocols
Determination of Binding Affinity via Fluorescence Polarization Assay
Fluorescence polarization (FP) is a common and robust method for determining the binding affinity between a fluorescently labeled molecule (tracer) and a larger, unlabeled molecule. In the context of G3-C12 and galectin-3, a fluorescently labeled version of G3-C12 would be titrated with increasing concentrations of recombinant galectin-3.
Materials:
-
Fluorescently labeled G3-C12 peptide (e.g., with fluorescein)
-
Recombinant human galectin-3
-
FP binding buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled G3-C12 peptide in FP binding buffer. The final concentration in the assay should be low (e.g., 1-10 nM) and well below the expected Kd.
-
Prepare a series of dilutions of recombinant galectin-3 in FP binding buffer, starting from a high concentration (e.g., 1-5 µM) and performing serial dilutions.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add a constant volume and concentration of the fluorescently labeled G3-C12 peptide.
-
Add increasing concentrations of the galectin-3 dilutions to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with the labeled peptide and the highest concentration of galectin-3 (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the galectin-3 concentration.
-
Fit the resulting sigmoidal binding curve using a suitable nonlinear regression model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
References
The Dual-Threat Peptide: A Technical Deep-Dive into the Mechanism of G3-C12 Tfa in Cancer Cells
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The G3-C12 Tfa peptide has emerged as a promising tool in targeted cancer therapy, primarily functioning as a high-affinity ligand for galectin-3, a protein frequently overexpressed in a variety of malignancies and implicated in tumor progression and apoptosis resistance. This technical guide elucidates the core mechanism of action of this compound in cancer cells. By functioning as a dual-targeting agent, this compound initially directs conjugated therapies to the cancer cell surface and subsequently facilitates their localization to the mitochondria. This targeted delivery overcomes the protective effects of galectin-3, leading to enhanced apoptosis through the mitochondrial pathway. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to aid in the research and development of this compound-based cancer therapeutics.
Core Mechanism of Action: A Two-Step Targeting Strategy
The primary mechanism of action of this compound revolves around its ability to specifically bind to galectin-3, thereby enabling a "two-step" targeting process that enhances the efficacy of anticancer agents.
Step 1: Cell Surface Targeting and Internalization
Galectin-3 is often overexpressed on the surface of various cancer cells, including prostate carcinoma. This compound acts as a targeting moiety, binding with high affinity to this extracellular galectin-3.[1] This interaction facilitates the receptor-mediated endocytosis of this compound and its conjugated cargo into the cancer cell. Studies have shown that this targeted approach significantly increases the cellular uptake of therapeutic agents compared to non-targeted delivery systems. For instance, G3-C12-modified copolymers have demonstrated a 2.2-fold higher cellular internalization in galectin-3 overexpressing PC-3 cells compared to their non-targeted counterparts.[2]
Step 2: Subcellular Targeting of Mitochondria
Upon internalization, this compound continues to play a crucial role in guiding its therapeutic payload to the mitochondria. This is particularly significant because galectin-3 itself can translocate to the mitochondria, where it exerts an anti-apoptotic function, thereby contributing to drug resistance.[2] An apoptotic signal can trigger the accumulation of galectin-3 in the mitochondria.[3] The G3-C12 peptide, bound to galectin-3, is trafficked along with its receptor to this organelle.[3] This colocalization of the therapeutic agent at the site of apoptotic regulation is key to its enhanced efficacy.
Signaling Pathways and Induction of Apoptosis
By delivering pro-apoptotic agents or chemotherapeutics directly to the mitochondria, this compound-conjugated therapies can effectively induce apoptosis through the intrinsic pathway.
Disruption of Mitochondrial Membrane and ROS Generation
Once localized at the mitochondria, the therapeutic cargo, such as the pro-apoptotic peptide KLA (D(KLAKLAK)2), can disrupt the mitochondrial membrane.[3] This disruption leads to a decrease in the mitochondrial membrane potential (MMP) and an increase in the generation of reactive oxygen species (ROS).[3]
Cytochrome c Release and Caspase Activation
The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then activates the caspase cascade, a crucial step in the execution phase of apoptosis.[3] This ultimately leads to programmed cell death.
Overcoming Galectin-3 Mediated Resistance
Galectin-3's anti-apoptotic function is a significant hurdle in cancer therapy. By targeting galectin-3 and delivering a potent apoptotic stimulus directly to the mitochondria, this compound-based systems can reverse this protective effect.[2] Initially, mitochondrial galectin-3 may weaken the drug-induced damage; however, the continuous, targeted delivery of the therapeutic agent eventually overwhelms this defense, leading to a higher level of apoptosis.[2]
Downregulation of Galectin-3 Expression and Inhibition of Cell Migration
In addition to its role in apoptosis, G3-C12 has been observed to downregulate the expression of galectin-3.[2] This downregulation may contribute to the suppression of cell migration, a critical aspect of metastasis.[2]
Visualizing the Mechanism
To illustrate the intricate processes involved, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.
Diagram 1: this compound Signaling Pathway in Cancer Cells
Caption: Signaling pathway of this compound leading to apoptosis.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow of in vitro and in vivo this compound evaluation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound-conjugated systems.
Table 1: In Vitro Efficacy of G3-C12 Conjugates
| Parameter | Cell Line | G3-C12 Conjugate vs. Control | Fold Change/Percentage | Reference |
| Cellular Internalization | PC-3 | G3-C12-HPMA-Dox vs. HPMA-Dox | 2.2-fold higher | [2] |
| Galectin-3 Expression | PC-3 | G3-C12 treatment vs. control | 0.43-fold lower | [2] |
| Mitochondrial Accumulation | PC-3 | G3-C12-HPMA-FITC vs. HPMA-FITC | Significantly higher (P<0.05) | [3] |
| Cell Proliferation Inhibition | PC-3 | G3-C12-HPMA-KLA vs. HPMA-KLA | Greater inhibition | [3] |
| Apoptosis Induction | PC-3 | G3-C12-HPMA-KLA vs. HPMA-KLA | Substantial enhancement | [3] |
Table 2: In Vivo Efficacy of G3-C12 Conjugates in PC-3 Xenograft Model
| Parameter | G3-C12 Conjugate vs. Control | Observation | Reference |
| Tumor Accumulation | G3-C12-HPMA-KLA vs. HPMA-KLA | More favorable accumulation | [3] |
| Tumor Growth Rate | G3-C12-HPMA-KLA vs. HPMA-KLA & Free KLA | Greatest inhibition | [3] |
| Animal Survival Rate | G3-C12-HPMA-KLA vs. HPMA-KLA & Free KLA | Significantly improved | [3] |
| Ki67-positive cells (Proliferation) | G3-C12-HPMA-KLA treatment | Markedly decreased number | [3] |
| TUNEL-positive cells (Apoptosis) | G3-C12-HPMA-KLA treatment | Markedly increased number | [3] |
| Tumor Accumulation (SPECT) | ¹³¹I-PG1/PG2 vs. ¹³¹I-pHPMA (2h post-injection) | 1.60 ± 0.08% ID/g & 1.54 ± 0.06% ID/g vs. 1.19 ± 0.04% ID/g | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the this compound conjugate, control compounds, and vehicle for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Cellular Uptake Analysis (Flow Cytometry)
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with fluorescently labeled this compound conjugates (e.g., FITC-labeled) and control conjugates for a specified time.
-
Cell Harvesting: Wash the cells with cold PBS, detach them with trypsin, and centrifuge to collect the cell pellet.
-
Resuspension: Resuspend the cells in 500 µL of PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the cellular uptake protocol.
-
Cell Harvesting and Staining: Harvest the cells as described above and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Galectin-3, Caspase-3, Cytochrome c, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to a loading control.
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., PC-3) into the flank of the mice.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, control conjugate, this compound conjugate). Administer treatments intravenously according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Monitoring: Monitor the survival of the mice.
-
Biodistribution (Optional): For biodistribution studies, use radiolabeled conjugates (e.g., with ¹³¹I) and perform SPECT imaging at various time points post-injection.
-
Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for markers of proliferation (Ki67) and apoptosis (TUNEL).
Conclusion and Future Directions
This compound represents a significant advancement in targeted cancer therapy. Its dual-targeting mechanism, which directs therapeutic agents first to the cancer cell surface and then to the mitochondria, effectively enhances the induction of apoptosis and overcomes the protective effects of galectin-3. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on optimizing the this compound-drug linker chemistry, exploring its efficacy in a broader range of galectin-3-overexpressing cancers, and evaluating potential combination therapies to further enhance its therapeutic index. The continued exploration of this compound holds great promise for the development of more effective and less toxic cancer treatments.
References
- 1. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]
G3-C12 Tfa: A Technical Guide to a Galectin-3 Targeting Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G3-C12 Tfa peptide, a promising ligand for targeting galectin-3, a protein implicated in cancer progression and other diseases. This document details its sequence and structure, binding characteristics, and proposed mechanisms of action, supported by experimental data and methodologies.
Peptide Sequence and Structure
The G3-C12 peptide is a 16-amino-acid sequence identified through bacteriophage display for its high affinity and selectivity for human galectin-3.
Amino Acid Sequence: Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg[1][2] One-Letter Code: ANTPCGPYTHDCPVKR[1][2]
The structure contains a disulfide bridge between the two cysteine residues, which is crucial for its binding affinity to the carbohydrate recognition domain (CRD) of galectin-3. The "Tfa" designation refers to trifluoroacetic acid, a counterion commonly used during peptide synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4]. The presence of TFA salts is a common feature of commercially available synthetic peptides.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the G3-C12 peptide in its interaction with galectin-3 and its effects on cancer cells.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 88 nM | Human galectin-3 | [5][6] |
| 70 nM | Human galectin-3 | [7] | |
| Cellular Internalization | 2.2-fold increase | PC-3 (Prostate Cancer) | [8] |
| Galectin-3 Downregulation | 0.43-fold of control | PC-3 (Prostate Cancer) | [8] |
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and functional characterization of the G3-C12 peptide, based on standard laboratory practices.
Solid-Phase Peptide Synthesis (SPPS)
G3-C12 is typically synthesized using an automated microwave-assisted peptide synthesizer employing a standard Fmoc/tBu solid-phase synthesis strategy.
General Workflow:
-
Resin Preparation: A Rink amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amine on the resin.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.
Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the ability of G3-C12 to inhibit the binding of galectin-3 to its natural ligands.
Methodology:
-
A glycoprotein such as asialofetuin (ASF) is coated onto a 96-well plate.
-
The plate is blocked to prevent non-specific binding.
-
Recombinant human galectin-3 is pre-incubated with varying concentrations of the G3-C12 peptide.
-
The galectin-3/peptide mixture is added to the coated plate and incubated.
-
Bound galectin-3 is detected using a primary antibody against galectin-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound galectin-3. A decrease in signal in the presence of G3-C12 indicates inhibition.
Homotypic Cell Aggregation Assay
This assay assesses the ability of G3-C12 to inhibit cancer cell aggregation mediated by galectin-3.
Methodology:
-
A single-cell suspension of cancer cells known to express galectin-3 (e.g., MDA-MB-435 breast cancer cells) is prepared.
-
The cells are incubated with increasing concentrations of the G3-C12 peptide or a control peptide.
-
The cell suspension is agitated at 37°C for a defined period to allow for aggregation.
-
Aliquots are taken, and the number of single cells versus cells in aggregates is counted using a microscope or a cell counter.
-
A reduction in the percentage of aggregated cells in the presence of G3-C12 indicates its inhibitory effect.
Signaling Pathways and Mechanism of Action
G3-C12 exerts its anti-cancer effects by targeting galectin-3 and modulating its downstream signaling pathways, particularly those involved in apoptosis.
Proposed Mechanism of G3-C12 Action
G3-C12 is proposed to have a dual-targeting mechanism. It binds to extracellular galectin-3, inhibiting its pro-survival and pro-metastatic functions. When conjugated to a therapeutic agent, it facilitates the targeted delivery of the cargo into cancer cells overexpressing galectin-3. Intracellularly, the G3-C12-drug conjugate can interfere with the anti-apoptotic function of galectin-3 at the mitochondrial level, leading to enhanced cell death.
Caption: Proposed dual-targeting mechanism of a G3-C12-drug conjugate.
Galectin-3's Role in Apoptosis
Galectin-3 is a key regulator of apoptosis, with its function being context- and location-dependent. Intracellularly, it has anti-apoptotic properties, while extracellularly, it can induce apoptosis in certain immune cells.
Caption: Simplified overview of Galectin-3's role in apoptotic pathways.
References
- 1. innopep.com [innopep.com]
- 2. genscript.com [genscript.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
G3-C12 Tfa: A Technical Guide to its High Specificity for Galectin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G3-C12 Tfa is a synthetically derived peptide that has demonstrated significant potential as a highly specific antagonist of galectin-3, a key protein implicated in a variety of pathological processes, including cancer progression and inflammation. This technical guide provides a comprehensive overview of the binding specificity of this compound for galectin-3 in comparison to other human galectins. It includes a summary of available binding data, a detailed experimental protocol for assessing this specificity, and visualizations of the underlying molecular and experimental frameworks.
Data Presentation: this compound Binding Affinity
The high affinity and specificity of this compound for galectin-3 have been established through various studies. The peptide was originally identified through bacteriophage display and has since been characterized for its potent interaction with the carbohydrate recognition domain (CRD) of galectin-3.[1][2]
| Ligand | Target Galectin | Reported Dissociation Constant (Kd) | Method | Reference |
| This compound | Human Galectin-3 | ~70 nM - 88 nM | Fluorescence Quenching / ELISA | [3][4] |
| This compound | Human Galectin-1 | No significant binding observed | Not specified | [1] |
| This compound | Human Galectin-4 | No significant binding observed | Not specified | [1] |
| This compound | Other Human Galectins (Galectin-2, -7, -8, -9, -12) | Data not available; expected to be non-binding | - | - |
Experimental Protocols: Determining Galectin Specificity via Fluorescence Polarization
Fluorescence Polarization (FP) is a robust, solution-based technique ideal for quantifying protein-ligand interactions. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide (the tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (a galectin), its tumbling slows, leading to an increase in polarization. A competitive FP assay can be used to determine the binding affinity of an unlabeled competitor, such as this compound.
Key Reagents and Equipment:
-
Recombinant Human Galectins: Purified galectin-3, -1, -2, -4, -7, -8, -9, and -12.
-
Fluorescently Labeled Tracer: A peptide or small molecule with known affinity for the galectin-3 CRD, conjugated to a fluorophore (e.g., fluorescein).
-
This compound Peptide: Unlabeled.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Microplate Reader: Equipped with fluorescence polarization optics (excitation and emission filters appropriate for the chosen fluorophore, e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Black, low-binding microplates (e.g., 96- or 384-well).
Methodology:
-
Determination of Optimal Tracer Concentration: a. Prepare a serial dilution of the fluorescently labeled tracer in the assay buffer. b. Add the dilutions to the microplate. c. Measure fluorescence polarization. d. Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically at least 3-fold above the background).
-
Saturation Binding of Tracer to Galectin-3: a. Prepare a serial dilution of galectin-3 in the assay buffer. b. Add a fixed, optimal concentration of the fluorescent tracer to each well. c. Add the galectin-3 dilutions to the wells. d. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes), protected from light. e. Measure the fluorescence polarization. f. Plot the polarization values against the galectin-3 concentration to determine the concentration of galectin-3 that yields 50-80% of the maximum polarization signal (EC50). This concentration will be used in the competition assay.
-
Competitive Binding Assay: a. Prepare a serial dilution of the unlabeled this compound peptide in the assay buffer. b. In the microplate, add the fixed concentration of galectin-3 (determined in step 2f) and the optimal concentration of the fluorescent tracer to each well. c. Add the this compound dilutions to the wells. Include controls with no this compound (maximum polarization) and no galectin-3 (minimum polarization). d. Incubate to reach equilibrium. e. Measure the fluorescence polarization. f. Plot the polarization values against the logarithm of the this compound concentration. g. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer). h. Calculate the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant (determined from saturation binding experiments).
-
Assessment of Specificity against Other Galectins: a. Repeat the competitive binding assay (step 3) for each of the other human galectins (galectin-1, -2, -4, -7, -8, -9, and -12). b. Compare the IC50 and/or Kd values obtained for this compound against the panel of galectins. A significantly higher Kd for other galectins compared to galectin-3 will quantitatively confirm the specificity of this compound.
Visualizations
Experimental Workflow for Specificity Determination
Caption: Workflow for determining the specificity of this compound using a competitive fluorescence polarization assay.
Logical Relationship of this compound Specificity
Caption: High-affinity binding of this compound is specific to Galectin-3 within the human galectin family.
Putative Signaling Pathway Inhibition by this compound
Galectin-3 mediates various cellular processes by binding to cell surface glycoconjugates, which can trigger downstream signaling pathways involved in cell growth, adhesion, and apoptosis resistance. By specifically binding to the CRD of galectin-3, this compound can inhibit these interactions and subsequent signaling events.
Caption: this compound competitively inhibits the binding of Galectin-3 to cell surface glycoproteins, thereby blocking downstream signaling.
References
G3-C12 TFA: A Dual-Targeting Peptide for Enhanced Tumor Cell Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The G3-C12 peptide, a novel agent in targeted cancer therapy, has demonstrated significant potential in inducing apoptosis in tumor cells. This technical guide provides a comprehensive overview of G3-C12 trifluoroacetate (Tfa), focusing on its mechanism of action, its profound effects on tumor cell apoptosis, and detailed experimental methodologies. G3-C12 is a peptide that specifically binds to galectin-3, a protein overexpressed on the surface of various cancer cells and implicated in tumor progression and apoptosis resistance. By targeting galectin-3, G3-C12, particularly when conjugated with therapeutic agents, offers a promising strategy for selective and enhanced cancer cell killing.
Mechanism of Action: A Dual-Targeting Approach
G3-C12's primary mechanism revolves around its high affinity for galectin-3. When introduced into the tumor microenvironment, G3-C12 acts as a targeting moiety, guiding conjugated cytotoxic agents directly to cancer cells that overexpress this protein. This targeted delivery system minimizes off-target effects and increases the therapeutic index of the payload drug.
A critical aspect of G3-C12's efficacy is its dual-targeting capability. Initially, it binds to galectin-3 on the cancer cell surface, facilitating the internalization of the G3-C12-drug conjugate. Subsequently, and in response to apoptotic signals, galectin-3 can translocate to the mitochondria. G3-C12, bound to galectin-3, is trafficked along with it, leading to the accumulation of the therapeutic conjugate at the mitochondrial membrane. This co-localization at the powerhouse of the cell is pivotal, as it allows the cytotoxic payload to exert its effects directly on the intrinsic apoptotic pathway.
Induction of Tumor Cell Apoptosis
Galectin-3 itself plays a complex role in apoptosis, often exhibiting anti-apoptotic functions by stabilizing the mitochondrial membrane and sequestering pro-apoptotic proteins. G3-C12 can reverse this protective effect. By binding to galectin-3, G3-C12 not only facilitates the delivery of pro-apoptotic drugs but may also modulate the function of galectin-3, rendering the cancer cells more susceptible to apoptosis.
When conjugated with pro-apoptotic peptides like KLA or chemotherapeutic drugs such as Doxorubicin (Dox), G3-C12 significantly enhances their apoptotic-inducing capabilities. The targeted delivery to mitochondria leads to the disruption of the mitochondrial membrane potential, increased generation of reactive oxygen species (ROS), and the release of cytochrome c into the cytoplasm. This cascade of events activates the caspase family of proteases, ultimately leading to the execution of the apoptotic program.
Quantitative Data on the Efficacy of G3-C12 Conjugates
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-tumor effects of G3-C12 conjugates.
| Treatment Group | Cell Viability (% of Control) | IC50 (µM) | Reference |
| G3-C12-HPMA-Dox | Significantly lower than HPMA-Dox | Lower than HPMA-Dox | [1] |
| HPMA-Dox | Higher than G3-C12-HPMA-Dox | Higher than G3-C12-HPMA-Dox | [1] |
| Free Doxorubicin | Variable | 908 nM (PC-3 cells) | [2] |
Table 1: In Vitro Cell Viability and IC50 Values. This table illustrates the enhanced cytotoxicity of the G3-C12-targeted doxorubicin conjugate compared to the non-targeted conjugate and free doxorubicin in galectin-3 overexpressing cancer cells.
| Treatment Group | Apoptosis Rate (%) | Fold Increase in Apoptosis | Reference |
| G3-C12-HPMA-KLA | Significantly higher than HPMA-KLA | Not specified | [3] |
| HPMA-KLA | Baseline apoptosis | Not applicable | [3] |
| G3-C12-HPMA-Dox | Higher than non-targeted copolymers | Not specified | [1] |
Table 2: In Vitro Apoptosis Rates. This table highlights the increased induction of apoptosis in cancer cells treated with G3-C12 targeted pro-apoptotic agents.
| Treatment Group | Tumor Volume (mm³) at Day 17 | Tumor Weight (g) at Day 17 | Survival Rate (%) | Reference |
| Saline | Highest | Highest | Lowest | [3][4] |
| Free KLA | Reduced compared to saline | Reduced compared to saline | Improved over saline | [3][4] |
| HPMA-KLA | Reduced compared to free KLA | Reduced compared to free KLA | Improved over free KLA | [3][4] |
| G3-C12-HPMA-KLA | Lowest | Lowest | Highest | [3][4] |
Table 3: In Vivo Anti-Tumor Efficacy in a PC-3 Xenograft Model. This table summarizes the superior in vivo anti-tumor activity of G3-C12-HPMA-KLA, demonstrating significant inhibition of tumor growth and increased survival in animal models.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Figure 1: G3-C12 mediated apoptosis signaling pathway.
Figure 2: General experimental workflow for evaluating G3-C12 efficacy.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of G3-C12 conjugates on cancer cells.
-
Materials: 96-well plates, cancer cells (e.g., PC-3), complete culture medium, G3-C12 conjugate, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the G3-C12 conjugate and control compounds for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with G3-C12 conjugates.
-
Materials: 6-well plates, cancer cells, G3-C12 conjugate, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the G3-C12 conjugate for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Western Blot Analysis for Apoptotic Markers
-
Objective: To detect the expression levels of key apoptosis-related proteins.
-
Materials: Cancer cells, G3-C12 conjugate, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer, primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence detection reagent.
-
Procedure:
-
Treat cells with the G3-C12 conjugate, then lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
4. In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of G3-C12 conjugates in a preclinical animal model.
-
Materials: Immunodeficient mice (e.g., nude mice), cancer cells (e.g., PC-3), G3-C12 conjugate, saline, calipers.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the G3-C12 conjugate and control substances (e.g., saline, non-targeted conjugate) via a suitable route (e.g., intravenous injection) according to a predetermined schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Conclusion
The G3-C12 peptide represents a significant advancement in targeted cancer therapy. Its ability to specifically deliver cytotoxic agents to galectin-3 overexpressing tumor cells and facilitate their mitochondrial accumulation leads to a potent induction of apoptosis. The presented data and methodologies provide a solid foundation for further research and development of G3-C12-based therapeutics. This dual-targeting strategy holds great promise for improving the efficacy and safety of cancer treatments.
References
- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the function of G3-C12 Tfa in modulating the tumor microenvironment.
An In-depth Technical Guide for Researchers and Drug Development Professionals
The G3-C12 Tfa peptide has emerged as a promising agent in oncology, demonstrating a unique dual-targeting mechanism that leverages the biology of the tumor microenvironment to induce cancer cell death. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential.
Core Mechanism: Dual Targeting of Galectin-3
This compound is a peptide that specifically binds to galectin-3, a protein overexpressed on the surface of numerous cancer cells, including prostate carcinoma.[1][2] This targeted binding is the first step in a "dual-targeting" strategy that ultimately leads to apoptosis.[3]
Once bound to surface galectin-3, this compound, often conjugated with a therapeutic payload such as doxorubicin (Dox) or the pro-apoptotic peptide KLA, is internalized by the cancer cell.[1][3] The presence of the cytotoxic agent stimulates the translocation of galectin-3 to the mitochondria. This compound, still bound to galectin-3, is carried along to the mitochondria, achieving the second step of its targeted delivery.[1]
This mitochondrial localization is critical for its anti-tumor activity. At the mitochondria, the therapeutic conjugate, G3-C12-HPMA-KLA, disrupts the mitochondrial membrane, leading to an increase in reactive oxygen species (ROS), release of cytochrome c, and ultimately, apoptosis.[3] Interestingly, while mitochondrial galectin-3 initially has a protective, anti-apoptotic effect, the continuous, targeted delivery of the cytotoxic payload by G3-C12 eventually overwhelms this defense, leading to a higher level of apoptosis than non-targeted therapies.[1]
Furthermore, this compound has been shown to downregulate the expression of galectin-3, which may contribute to the suppression of cell migration.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's function.
References
- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetate Counterion: Unveiling its Significance in the G3-C12 Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The G3-C12 peptide, a promising antagonist of galectin-3, has garnered significant attention in cancer research for its potential as a targeted therapeutic. Commonly supplied as a trifluoroacetate (Tfa) salt, the influence of this counterion on the peptide's physicochemical properties and biological activity is a critical consideration for researchers. This technical guide provides a comprehensive overview of the significance of the Tfa salt in the context of the G3-C12 peptide, drawing upon established principles of peptide chemistry. We delve into the origins of the Tfa counterion from synthetic and purification processes, its potential impact on peptide stability, solubility, and bioactivity, and provide detailed experimental protocols for peptide synthesis, purification, and counterion exchange. Furthermore, this guide presents signaling pathways and experimental workflows in a visually intuitive format using Graphviz diagrams to facilitate a deeper understanding of the G3-C12 peptide's mechanism of action and handling.
Introduction: The G3-C12 Peptide and the Inevitable Counterion
The G3-C12 peptide is a cyclic peptide that demonstrates high affinity and selectivity for the carbohydrate recognition domain of galectin-3, a protein implicated in tumor progression and metastasis.[1][2] By inhibiting galectin-3, G3-C12 can modulate critical cellular processes such as cell adhesion, migration, and apoptosis, making it a valuable tool in oncology research and drug development.[1][3]
Like most synthetic peptides, G3-C12 is typically produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] A key reagent in both of these standard procedures is trifluoroacetic acid (TFA). During the final cleavage step of SPPS, TFA is used to release the peptide from the solid support resin.[4][5] Subsequently, in RP-HPLC, TFA is a common ion-pairing agent in the mobile phase, enhancing peak resolution and purification efficiency.[6] As a consequence of this chemical exposure, the final lyophilized G3-C12 peptide is typically presented as a trifluoroacetate (Tfa) salt, where the negatively charged Tfa anions electrostatically interact with positively charged residues on the peptide chain.[7][8]
The Multifaceted Role of the Trifluoroacetate Counterion
The presence of the Tfa counterion is not merely an inert consequence of synthesis; it can significantly influence the physicochemical and biological properties of the G3-C12 peptide.[7][8] Understanding these effects is paramount for ensuring experimental reproducibility and for the translation of research findings into clinical applications.
Physicochemical Properties
The Tfa salt can modulate several key physicochemical characteristics of the G3-C12 peptide:
-
Solubility: The hydrophobicity of the Tfa counterion can influence the overall solubility of the peptide. While it can enhance solubility in organic solvents used during purification, it may affect solubility in aqueous buffers used for biological assays.[6]
-
Stability: The choice of counterion can impact the long-term stability of the peptide. While some studies suggest that certain salt forms can offer better stability against oxidation or degradation, the specific effects on G3-C12 require empirical evaluation.[6][9]
-
Hygroscopicity: Tfa salts of peptides can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and concentration calculations.
-
Secondary Structure: Counterions can influence the secondary structure of peptides by interacting with charged residues and altering the electrostatic landscape of the molecule.[8] While no specific data exists for G3-C12, studies on other peptides have shown that Tfa can induce slight changes in helicity.[8][9]
Biological Activity
The Tfa counterion can also have direct or indirect effects on the biological activity of the G3-C12 peptide:
-
Cellular Assays: Residual TFA in peptide preparations has been shown to affect cell proliferation and viability in a dose-dependent manner, which can confound the interpretation of in vitro assays.[4][10]
-
In Vivo Studies: The Tfa salt may induce undesirable immune responses in vivo.[6] For preclinical and clinical development, it is often necessary to exchange the Tfa counterion for a more biocompatible one, such as acetate or hydrochloride.[6][9]
-
Receptor-Ligand Interactions: While generally considered a "spectator" ion, the possibility of Tfa interfering with the binding of G3-C12 to galectin-3 cannot be entirely dismissed without specific experimental validation.
Quantitative Data on Counterion Effects
Table 1: Effect of Counterion on Peptide Solubility
| Peptide | Counterion | Solvent | Solubility | Reference |
| Model Peptide A | Trifluoroacetate | Water | Moderate | [6] |
| Model Peptide A | Acetate | Water | High | [6] |
| Model Peptide B | Trifluoroacetate | Acetonitrile/Water | High | [6] |
| Model Peptide B | Hydrochloride | Acetonitrile/Water | Moderate | [9] |
Table 2: Effect of Counterion on Peptide Stability (Illustrative)
| Peptide | Counterion | Storage Condition | Stability Outcome | Reference |
| Pexiganan | Trifluoroacetate | 4°C, 1 month | Less aggregation | [9] |
| Pexiganan | Acetate | 4°C, 1 month | More aggregation | [9] |
| MOG35-55 | Trifluoroacetate | Room Temperature | Faster degradation | [8] |
| MOG35-55 | Acetate | Room Temperature | Slower degradation | [8] |
Table 3: Effect of Counterion on Biological Activity (Illustrative)
| Peptide | Counterion | Assay | Biological Effect | Reference |
| Amylin | Trifluoroacetate | Osteoblast proliferation | Inhibition | [10] |
| Amylin | Hydrochloride | Osteoblast proliferation | No inhibition | [10] |
| M33 | Trifluoroacetate | In vivo toxicity (mice) | Higher toxicity | [8] |
| M33 | Acetate | In vivo toxicity (mice) | Lower toxicity | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of the G3-C12 peptide, with a focus on the role and management of the Tfa counterion.
Solid-Phase Peptide Synthesis (SPPS) of G3-C12
This protocol outlines the manual synthesis of the G3-C12 peptide (Sequence: ANTPCGPYTHDCPVKR, with a disulfide bridge between Cys5 and Cys12) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with DIC and Oxyma in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the G3-C12 sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether twice more.
-
Drying: Dry the crude peptide under vacuum. The resulting peptide will be in its Tfa salt form.
Reversed-Phase HPLC (RP-HPLC) Purification of G3-C12-Tfa
Materials:
-
Crude G3-C12-Tfa peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude G3-C12-Tfa peptide in a small volume of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified G3-C12 peptide as a Tfa salt.
Counterion Exchange from Tfa to Acetate
Materials:
-
Purified G3-C12-Tfa peptide
-
Ammonium acetate solution (0.1 M)
-
Acetic acid solution (1%)
-
HPLC system with a C18 column
Procedure:
-
Dissolution: Dissolve the G3-C12-Tfa peptide in a minimal amount of water.
-
Ion Exchange Chromatography:
-
Equilibrate a C18 HPLC column with 1% acetic acid in water.
-
Load the dissolved peptide onto the column.
-
Wash the column with several volumes of 1% acetic acid to displace the Tfa ions.
-
Elute the peptide using a gradient of acetonitrile in 1% acetic acid.
-
Alternatively, a stepwise exchange can be performed by repeatedly dissolving the peptide in a dilute solution of the desired counterion's acid (e.g., 0.1 M acetic acid) and lyophilizing.
-
-
Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the G3-C12 peptide as an acetate salt.
-
Verification: Confirm the absence of Tfa using techniques like ¹⁹F NMR or ion chromatography.
Visualizing Signaling Pathways and Workflows
To aid in the conceptual understanding of G3-C12's biological context and experimental handling, the following diagrams are provided in the DOT language for use with Graphviz.
G3-C12 Mechanism of Action: Inhibition of Galectin-3 Signaling
Caption: G3-C12 inhibits Galectin-3 signaling pathway.
Experimental Workflow: From Synthesis to Bioassay
Caption: Experimental workflow for G3-C12 peptide.
Conclusion and Recommendations
The trifluoroacetate salt is an integral, yet often overlooked, component of the synthetic G3-C12 peptide. Its presence is a direct result of standard synthesis and purification protocols. While convenient from a production standpoint, the Tfa counterion has the potential to influence the peptide's physicochemical properties and biological activity. For routine in vitro screening, the Tfa salt of G3-C12 may be acceptable, provided that appropriate controls are in place to account for any potential effects of residual TFA. However, for in vivo studies and late-stage drug development, it is highly recommended to perform a counterion exchange to a more biocompatible salt, such as acetate or hydrochloride. Researchers should be mindful of the potential impact of the Tfa counterion and consider its removal or replacement to ensure the accuracy, reproducibility, and translational relevance of their findings. Further studies are warranted to specifically quantify the effects of different counterions on the G3-C12 peptide to provide a more complete understanding of its behavior in various experimental settings.
References
- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Methodological & Application
G3-C12 TFA in In Vivo Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G3-C12 TFA is a peptide antagonist of Galectin-3 (Gal-3), a protein overexpressed in numerous cancers and implicated in tumor progression, metastasis, and apoptosis resistance. By targeting Galectin-3, this compound presents a promising strategy for cancer therapy. This document provides detailed application notes and protocols for the use of this compound and its conjugates in preclinical in vivo cancer models, based on published research.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual-targeting mechanism. Initially, it binds to Galectin-3 on the cancer cell surface, facilitating the internalization of itself or a conjugated therapeutic agent. Following internalization, the G3-C12 peptide can further localize to the mitochondria. This targeted delivery to the mitochondria disrupts its membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[1][2] Furthermore, G3-C12 has been shown to downregulate Galectin-3 expression, which may contribute to the suppression of cell migration.[1]
Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies investigating the efficacy and biodistribution of this compound conjugates in various cancer models.
Table 1: Tumor Accumulation of G3-C12 Conjugates
| Cancer Model | Animal Model | Conjugate | Tumor Accumulation (%ID/g) | Time Point | Reference |
| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-PG1 (G3-C12-HPMA) | 1.60 ± 0.08 | 2 h | [3] |
| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-PG2 (G3-C12-HPMA) | 1.54 ± 0.06 | 2 h | [3] |
| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-pHPMA (non-targeted) | 1.19 ± 0.04 | 2 h | [3] |
| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 1.2 ± 0.24 | 30 min | |
| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 0.75 ± 0.05 | 1 h | |
| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 0.6 ± 0.04 | 2 h |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: Therapeutic Efficacy of G3-C12 Conjugates in PC-3 Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Animal Survival Rate | Reference |
| Saline Control | - | Low | [4] |
| Free KLA peptide | Moderate | Moderate | [4] |
| HPMA-KLA | Good | Improved | [4] |
| G3-C12-HPMA-KLA | Highest | Significantly Improved | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound leading to apoptosis and a general experimental workflow for evaluating this compound conjugates in an in vivo cancer model.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for in vivo evaluation.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound conjugates. These should be adapted based on the specific cancer model, conjugate, and experimental goals.
Protocol 1: Tumor Xenograft Model Establishment
Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-435 for breast cancer)
-
Sterile PBS (Phosphate Buffered Saline)
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mouse according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of the mouse.
-
Monitor the animals regularly for tumor growth.
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 2: In Vivo Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound conjugates.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound conjugate
-
Control solutions (e.g., saline, non-targeted conjugate)
-
Dosing syringes and needles
-
Calipers
-
Animal scale
Procedure:
-
Randomize tumor-bearing mice into treatment and control groups (n=6-10 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the this compound conjugate and control solutions via the desired route (e.g., intravenous tail vein injection). The dose and frequency will depend on the specific conjugate and study design.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
Continue the study for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice according to approved protocols and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
For survival studies, monitor animals until a predetermined endpoint is reached (e.g., tumor volume exceeding a certain limit, significant weight loss).
Protocol 3: In Vivo Biodistribution Study
Objective: To determine the biodistribution and tumor targeting of radiolabeled this compound conjugates.
Materials:
-
Radiolabeled this compound conjugate (e.g., with ¹³¹I or ¹¹¹In)
-
Tumor-bearing mice
-
Imaging system (e.g., SPECT/CT)
-
Gamma counter
Procedure:
-
Administer the radiolabeled this compound conjugate to tumor-bearing mice, typically via intravenous injection.
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 24h), perform whole-body imaging using a SPECT/CT scanner.
-
For quantitative biodistribution, euthanize a cohort of mice at each time point.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Conclusion
This compound and its conjugates represent a promising targeted therapeutic strategy for cancers overexpressing Galectin-3. The protocols and data presented here provide a framework for the preclinical evaluation of these agents in in vivo cancer models. Further research is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.
References
Application Notes and Protocols for Targeted Doxorubicin Delivery Using G3-C12 Tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the G3-C12 peptide for the targeted delivery of doxorubicin (Dox) to cancer cells overexpressing Galectin-3. The G3-C12 peptide, conjugated to a suitable carrier such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, facilitates enhanced cellular uptake and intracellular targeting, leading to improved therapeutic efficacy.
Mechanism of Action
The G3-C12 peptide serves as a targeting ligand for Galectin-3, a protein often overexpressed on the surface of various cancer cells, including prostate cancer. The targeted drug delivery system, G3-C12-HPMA-Dox, exerts its anticancer effect through a dual-targeting mechanism. Initially, the G3-C12 moiety binds to Galectin-3 on the cancer cell membrane, triggering receptor-mediated endocytosis. Following internalization, the release of doxorubicin stimulates the translocation of Galectin-3 to the mitochondria. The G3-C12-HPMA-Dox conjugate then accumulates in the mitochondria by binding to the translocated Galectin-3, leading to enhanced apoptosis. Furthermore, G3-C12 has been shown to downregulate Galectin-3 expression, which may contribute to the suppression of cell migration.[1]
Data Presentation
Table 1: Physicochemical Properties of G3-C12-HPMA-Dox Conjugate
| Property | Value | Reference |
| Molecular Weight (Mw) | ~28,000 g/mol | [2] |
| Doxorubicin Loading | ~7.6 wt% | [2] |
| Hydrodynamic Size | 10-30 nm | [3] |
| Polydispersity Index (PDI) | 1.3 | [2] |
Table 2: In Vitro Efficacy of G3-C12-HPMA-Dox in PC-3 Cells
| Parameter | Result | Comparison | Reference |
| Cellular Internalization | 2.2-fold higher | vs. non-targeted HPMA-Dox | [1] |
| Galectin-3 Expression | 0.43-fold of control | - | [1] |
| IC50 Value | |||
| G3-C12-HPMA-Dox | Not explicitly stated | ||
| Free Doxorubicin | ~0.1-2 µM (general range) | Varies by cell line and exposure time | [4] |
Table 3: In Vivo Performance of G3-C12-Targeted Copolymers in Xenograft Models
| Parameter | Result | Animal Model | Reference |
| Tumor Accumulation (¹³¹I-PG1) | 1.60 ± 0.08 %ID/g at 2h | PC-3 xenografts | [4] |
| Tumor Growth Inhibition | Significantly improved | PC-3 tumor-bearing mice | [5] |
| Animal Survival | Significantly improved | PC-3 tumor-bearing mice | [6] |
Experimental Protocols
Protocol 1: Synthesis of G3-C12-HPMA-Doxorubicin Conjugate
This protocol is a general guideline based on the synthesis of HPMA-based polymer-drug conjugates.
1. Synthesis of HPMA copolymer precursor with reactive ester groups:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) is copolymerized with a methacryloylated amino acid active ester (e.g., methacryloyl-glycyl-phenylalanyl-leucyl-glycine-p-nitrophenyl ester, MA-GFLG-ONp) via free radical polymerization.
-
The reaction is typically carried out in an organic solvent like acetone or DMSO with an initiator such as AIBN.
-
The resulting copolymer precursor is purified by precipitation in a non-solvent.
2. Conjugation of G3-C12 Peptide:
-
The G3-C12 peptide (sequence: ANTPCGPYTHDCPVKR) is synthesized using standard solid-phase peptide synthesis.
-
The purified HPMA copolymer precursor is reacted with the G3-C12 peptide in a suitable buffer (e.g., borate buffer, pH 8.0) at room temperature. The primary amine group of the peptide displaces the p-nitrophenol from the active ester of the copolymer.
-
The peptide-conjugated copolymer is purified by dialysis or size exclusion chromatography.
3. Conjugation of Doxorubicin:
-
Doxorubicin hydrochloride is reacted with the G3-C12-HPMA copolymer precursor in a solvent such as methanol or DMF in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride.[2]
-
The reaction is typically performed in the dark to prevent degradation of doxorubicin.
-
The final G3-C12-HPMA-Dox conjugate is purified from free doxorubicin and other reactants by column chromatography (e.g., Sephadex G-25) and lyophilization.[2]
4. Characterization:
-
The doxorubicin content is determined by UV-Vis spectrophotometry at 485 nm.[2]
-
Molecular weight and polydispersity are determined by size exclusion chromatography.[2]
-
The peptide content can be quantified by amino acid analysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed PC-3 cells (or other Galectin-3 overexpressing cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Treatment:
-
Prepare serial dilutions of G3-C12-HPMA-Dox, non-targeted HPMA-Dox, and free doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
1. Cell Seeding and Treatment:
-
Seed PC-3 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat the cells with G3-C12-HPMA-Dox, non-targeted HPMA-Dox, or free doxorubicin at a fixed concentration (e.g., 5 µg/mL doxorubicin equivalent) for various time points (e.g., 1, 2, 4 hours).
2. Cell Harvesting and Staining:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
3. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the doxorubicin fluorescence in the appropriate channel (e.g., PE or FL2).
-
Collect data from at least 10,000 events per sample.
4. Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment group.
-
Compare the MFI of cells treated with G3-C12-HPMA-Dox to those treated with non-targeted HPMA-Dox and free doxorubicin to determine the relative cellular uptake.
Visualizations
Caption: G3-C12 mediated targeted delivery and induction of apoptosis.
Caption: Workflow for evaluating G3-C12-HPMA-Dox efficacy.
References
- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of HPMA copolymer based doxorubicin conjugate: A randomized controlled and comparative spectral study in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy | MDPI [mdpi.com]
- 4. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of prostate carcinoma with (galectin-3)-targeted HPMA copolymer-(G3-C12)-5-Fluorouracil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing G3-C12 Tfa Binding to Galectin-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer progression. Its role in these diseases has made it a compelling target for therapeutic intervention. G3-C12 Tfa is a peptide identified through bacteriophage display that has been shown to bind to the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and specificity.[1] This document provides detailed application notes and experimental protocols for various biophysical and biochemical methods to accurately assess and quantify the binding interaction between this compound and galectin-3.
These methods are crucial for researchers in academia and industry who are involved in the discovery and development of novel galectin-3 inhibitors. The presented protocols for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA) will enable the determination of key binding parameters such as the dissociation constant (Kd), inhibition constants (IC50), and thermodynamic profiles.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for human galectin-3 from various studies.
| Method/Study Context | Reported K_d_ (Dissociation Constant) | Reference |
| Bacteriophage Display | ~70 nM | [2] |
| Not Specified | 88 nM | [3][4] |
| Not Specified | ~17-80 nM | [1] |
Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay
Principle: Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, a fluorescently labeled probe that binds to galectin-3 is displaced by an unlabeled competitor (this compound). This displacement results in a decrease in the polarization signal, which is proportional to the concentration and affinity of the competitor.[5][6]
Experimental Workflow:
Caption: Workflow for the competitive fluorescence polarization assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
Galectin-3 Stock Solution: Prepare a stock solution of recombinant human galectin-3 in assay buffer. The final concentration in the assay should be determined based on the Kd of the fluorescent probe, typically in the low nanomolar range.
-
Fluorescent Probe Stock Solution: A suitable fluorescent probe, such as a fluorescein-conjugated lactose or N-acetyllactosamine derivative with known affinity for galectin-3, should be used.[5] Prepare a stock solution in assay buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in assay buffer and create a serial dilution series.
-
-
Assay Procedure:
-
Add a fixed concentration of galectin-3 and the fluorescent probe to each well of a black, low-binding 384-well microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the fluorescent probe's Kd.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (galectin-3) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[7][8]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization of Galectin-3:
-
Sensor Chip: Use a carboxymethylated dextran sensor chip (e.g., CM5).
-
Activation: Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilization: Inject a solution of recombinant human galectin-3 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivation: Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the injection of galectin-3 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is a commonly used running buffer.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the this compound solutions over the galectin-3 and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by the dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. A solution of the ligand (this compound) is titrated into a solution of the protein (galectin-3) in a sample cell. The heat released or absorbed is measured and plotted against the molar ratio of the ligand to the protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).[9][10][11]
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Protocol:
-
Sample Preparation:
-
Buffer: Prepare both recombinant human galectin-3 and this compound in the exact same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.
-
Concentrations: The concentration of galectin-3 in the sample cell should be approximately 10-20 times the expected Kd (e.g., 10-20 µM). The concentration of this compound in the injection syringe should be 10-15 times the concentration of galectin-3 (e.g., 100-300 µM).
-
Degassing: Thoroughly degas both the protein and peptide solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the galectin-3 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the galectin-3 solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per injection against the molar ratio of this compound to galectin-3.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA can be used to assess the ability of this compound to inhibit the binding of galectin-3 to a coated ligand or to inhibit galectin-3 self-association. In one format, a galectin-3 binding partner (e.g., asialofetuin or another glycoprotein) is coated onto the microplate wells. Biotinylated galectin-3 is then added along with varying concentrations of this compound. The amount of biotinylated galectin-3 that binds to the plate is detected with streptavidin-HRP and a colorimetric substrate. A decrease in signal indicates inhibition by this compound.[2]
Experimental Workflow:
Caption: Workflow for a competitive ELISA.
Protocol:
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a solution of a galectin-3 binding partner (e.g., 10 µg/mL asialofetuin) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again three times with wash buffer.
-
-
Competitive Binding:
-
Prepare a solution of biotinylated galectin-3 at a fixed concentration (to be determined empirically, but typically in the low µg/mL range).
-
In a separate plate or tubes, pre-incubate the biotinylated galectin-3 with a serial dilution of this compound for 30-60 minutes at room temperature.
-
Transfer the pre-incubated mixtures to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection and Analysis:
-
Add a solution of streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until sufficient color development.
-
Stop the reaction with a stop solution (e.g., 2 N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The methods detailed in these application notes provide a comprehensive toolkit for the characterization of the interaction between this compound and galectin-3. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. For high-throughput screening of other potential inhibitors, the competitive FP and ELISA assays are well-suited. For detailed kinetic and thermodynamic characterization, SPR and ITC are the methods of choice. By following these protocols, researchers can obtain reliable and reproducible data to advance the understanding and therapeutic targeting of galectin-3.
References
- 1. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 7. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic binding studies of galectin-1, -3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of G3-C12 TFA in Prostate Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of G3-C12 TFA in prostate cancer research. This compound is a trifluoroacetate salt of the G3-C12 peptide, a promising ligand for targeting galectin-3, a protein overexpressed in various cancers, including prostate cancer. Its application is primarily focused on the targeted delivery of therapeutics and diagnostics to prostate cancer cells.
Introduction to G3-C12 and Galectin-3 in Prostate Cancer
Galectin-3 is a β-galactoside-binding protein that is implicated in cancer progression, metastasis, and apoptosis.[1][2] Its expression is often elevated on the surface of prostate carcinoma cells, such as PC-3 and DU145 cell lines, making it an attractive target for therapeutic intervention.[1] The G3-C12 peptide, with the amino acid sequence ANTPCGPYTHDCPVKR, has been identified as a specific binding ligand for galectin-3.[1] When used as a targeting moiety, G3-C12 can enhance the delivery of conjugated payloads, such as chemotherapeutic drugs or imaging agents, to galectin-3 expressing prostate cancer cells.
Key Applications in Prostate Cancer Research
-
Targeted Drug Delivery: G3-C12 can be conjugated to nanoparticles, polymers, or directly to drugs to enhance their accumulation in prostate tumors, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Enhanced Cellular Internalization: Studies have shown that G3-C12-modified drug carriers lead to significantly higher internalization into prostate cancer cells compared to their non-targeted counterparts.[3]
-
Induction of Apoptosis: By delivering cytotoxic agents more effectively to the cancer cells and potentially modulating galectin-3's anti-apoptotic function, G3-C12 conjugates can lead to increased cancer cell death.[3]
-
In Vivo Tumor Imaging: When conjugated to imaging agents, G3-C12 can be used for the specific visualization of prostate tumors in preclinical models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving G3-C12 in prostate cancer models.
Table 1: Cellular Internalization of G3-C12 Conjugates
| Cell Line | G3-C12 Conjugate | Fold Increase in Internalization (vs. Non-targeted) | Reference |
| PC-3 | G3-C12-HPMA-Dox | 2.2 | [3] |
Table 2: In Vivo Tumor Accumulation of G3-C12 Conjugates
| Animal Model | G3-C12 Conjugate | Tumor Accumulation (% ID/g at 2h) | Comparison (Non-targeted) | Reference |
| PC-3 Xenograft Mice | ¹³¹I-PG1 (G3-C12 modified) | 1.60 ± 0.08 | 1.19 ± 0.04 | [1] |
| PC-3 Xenograft Mice | ¹³¹I-PG2 (G3-C12 modified) | 1.54 ± 0.06 | 1.19 ± 0.04 | [1] |
Table 3: Effect of G3-C12 on Galectin-3 Expression
| Cell Line | Treatment | Fold Change in Galectin-3 Expression (vs. Control) | Reference |
| PC-3 | G3-C12-HPMA-Dox | 0.43 (downregulation) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in prostate cancer research.
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the cellular uptake of a G3-C12 conjugated fluorescent probe in prostate cancer cells.
Materials:
-
PC-3 or DU145 prostate cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
G3-C12 conjugated to a fluorescent dye (e.g., FITC)
-
Non-targeted fluorescent dye as a control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed PC-3 or DU145 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the G3-C12-FITC conjugate at various concentrations. Include wells with the non-targeted FITC dye as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.
-
Cell Lysis (for plate reader): Lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at the appropriate excitation/emission wavelengths for FITC.
-
Flow Cytometry Analysis (Alternative): a. After washing, detach the cells using Trypsin-EDTA. b. Resuspend the cells in PBS. c. Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysates or analyze the mean fluorescence intensity from the flow cytometry data. Compare the uptake of the G3-C12-FITC conjugate to the non-targeted control.
Protocol 2: Competitive Binding Assay
Objective: To determine the binding specificity of G3-C12 to galectin-3 on the surface of prostate cancer cells.
Materials:
-
PC-3 or DU145 cells
-
G3-C12 conjugated to a fluorescent dye (G3-C12-FITC)
-
Unlabeled "cold" G3-C12 peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest PC-3 or DU145 cells and resuspend them in binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Competitive Inhibition: Aliquot the cell suspension into flow cytometry tubes. To experimental tubes, add increasing concentrations of unlabeled G3-C12 peptide and incubate for 30 minutes on ice to block the galectin-3 receptors.
-
Fluorescent Ligand Binding: Add a fixed, saturating concentration of G3-C12-FITC to all tubes and incubate for 1-2 hours on ice, protected from light.
-
Washing: Wash the cells twice with cold binding buffer to remove unbound G3-C12-FITC.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: The fluorescence intensity in the presence of the unlabeled competitor should decrease as the concentration of the competitor increases, demonstrating specific binding.
Protocol 3: In Vivo Biodistribution Study
Objective: To evaluate the tumor-targeting ability of a radiolabeled G3-C12 conjugate in a prostate cancer xenograft model.
Materials:
-
Male athymic nude mice
-
PC-3 prostate cancer cells
-
Matrigel
-
Radiolabeled G3-C12 conjugate (e.g., with ¹³¹I or another suitable isotope)
-
Non-targeted radiolabeled control
-
Gamma counter
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of PC-3 cells and Matrigel into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection of Conjugates: Randomly divide the mice into groups. Intravenously inject the mice with the radiolabeled G3-C12 conjugate or the non-targeted control.
-
Tissue Harvesting: At predetermined time points (e.g., 2, 4, 8, 24 hours) post-injection, euthanize the mice.
-
Organ Collection: Carefully dissect and collect major organs (tumor, blood, heart, liver, spleen, lung, kidney, muscle, bone).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the tumor accumulation of the G3-C12 conjugate to that of the non-targeted control and other organs.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of G3-C12 is its binding to galectin-3. Galectin-3 itself is involved in multiple signaling pathways that promote cancer progression. By targeting galectin-3, G3-C12 can influence these pathways.
Caption: G3-C12 conjugate binding and internalization leading to enhanced apoptosis.
When a G3-C12-drug conjugate binds to membrane-bound galectin-3, it is internalized via endocytosis.[1] The drug is then released inside the cell. Interestingly, the presence of the cytotoxic drug can stimulate the translocation of galectin-3 to the mitochondria, where it typically exerts an anti-apoptotic effect.[3] However, the G3-C12 conjugate can also bind to this mitochondrial galectin-3, ultimately overcoming its protective effect and leading to a higher level of apoptosis.[3]
Caption: G3-C12's potential impact on Galectin-3 mediated signaling pathways.
Galectin-3 is known to interact with and modulate key cancer-related signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways, which are crucial for cell proliferation, migration, invasion, and survival.[4][5] By binding to and facilitating the downregulation of galectin-3, G3-C12 has the potential to inhibit these pro-tumorigenic signaling cascades.[3]
Conclusion
This compound is a valuable research tool for the development of targeted therapies against galectin-3-expressing prostate cancers. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of G3-C12-based strategies. Future research should continue to explore the downstream effects of G3-C12 on various signaling pathways and its efficacy in combination with other anti-cancer agents.
References
- 1. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular regulation of prostate cancer by Galectin-3 and estrogen receptor [frontiersin.org]
- 3. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular regulation of prostate cancer by Galectin-3 and estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]
Troubleshooting & Optimization
G3-C12 TFA: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of G3-C12 TFA in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: G3-C12 is a peptide that binds to galectin-3, a protein overexpressed in many types of cancer cells.[1] The "TFA" (trifluoroacetate) indicates that the peptide is supplied as a salt with a trifluoroacetate counterion, which is common after purification using reverse-phase high-performance liquid chromatography (HPLC).
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent is Phosphate-Buffered Saline (PBS). Based on available data, a concentration of up to 12.5 mg/mL (6.67 mM) can be achieved in PBS.[2]
Q3: I am having trouble dissolving the peptide. What should I do?
A3: Difficulty in dissolving lyophilized peptides is a common issue. The use of sonication is recommended to aid dissolution.[2] Ensure you are vortexing the solution sufficiently and consider using a bath sonicator for a short period. Refer to the "Troubleshooting Guide for Solubility Issues" and the "Protocol for Solubilization" sections below for detailed steps.
Q4: How should I store the this compound stock solution?
A4: For long-term stability, it is recommended to store peptide stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. Prepare aliquots of the stock solution to be used for individual experiments.
Q5: Is the TFA counterion expected to interfere with my experiments?
A5: Trifluoroacetic acid is a standard counterion for purified peptides and is present in small amounts.[3][4] At the concentrations typically used in cell-based or in vivo experiments after dilution of a stock solution, it is generally not expected to have a biological effect. However, for highly sensitive assays, it is advisable to run a vehicle control containing an equivalent concentration of TFA.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound. Stability data is often peptide-sequence and condition-dependent; therefore, general guidelines are provided.
| Parameter | Value | Solvent | Notes |
| Solubility | 12.5 mg/mL (6.67 mM) | PBS | Requires sonication for full dissolution.[2] |
| Stock Solution Stability | Recommended: Aliquot and store at -20°C or -80°C | Aqueous Buffer | Avoid repeated freeze-thaw cycles. |
| Working Solution Stability | Best practice: Prepare fresh for each experiment | Aqueous Buffer | Stability can be pH and temperature dependent. |
Troubleshooting and Experimental Guidance
Troubleshooting Guide for Solubility Issues
If you encounter problems dissolving this compound, follow these steps:
-
Confirm Concentration: Double-check your calculations to ensure you are not attempting to dissolve the peptide above its known solubility limit of 12.5 mg/mL.[2]
-
Ensure Proper pH: Ensure the pH of your PBS is within the physiological range (pH 7.2-7.4), as pH can significantly impact peptide solubility.
-
Apply Mechanical Energy: Vortex the solution thoroughly. If particles are still visible, use a bath sonicator in short bursts of 1-2 minutes. Be careful to avoid heating the sample.
-
Consider a Different Solvent: If solubility in PBS remains an issue for your specific application, you may test solubility in other aqueous buffers. However, for biological assays, PBS is the recommended starting point.
Logical Workflow for Troubleshooting Solubility
Caption: A flowchart for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for solubilizing the lyophilized this compound peptide.
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1000 x g) for 1 minute to ensure the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the required volume of sterile PBS (pH 7.4) to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution from 5 mg of peptide, add 500 µL of PBS).
-
Initial Mixing: Vortex the vial for 30-60 seconds to mix.
-
Sonication: Place the vial in a bath sonicator and sonicate for 2-3 minutes. Check the solution for clarity. If undissolved particles remain, repeat sonication in short bursts, allowing the solution to cool between bursts to prevent heating.
-
Final Check: Once the solution is clear, it is ready for use or for aliquoting.[2]
-
Storage: For long-term storage, create single-use aliquots and store them at -20°C or -80°C.
Experimental Workflow for Peptide Preparation and Use
Caption: Standard workflow from peptide solubilization to experimental use.
References
Troubleshooting low binding affinity of G3-C12 Tfa in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with G3-C12 Tfa, a high-affinity galectin-3 binding peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of this compound for galectin-3?
A1: this compound is reported to have a high binding affinity for galectin-3, with a dissociation constant (Kd) of approximately 88 nM.[1][2][3][4] Significant deviations from this value in your experiments may indicate an issue with the experimental setup, reagents, or protocol.
Q2: My observed binding affinity for this compound is significantly lower than the reported 88 nM. What are the potential causes?
A2: Several factors could contribute to lower-than-expected binding affinity. These can be broadly categorized into issues with the peptide, the target protein, the experimental conditions, or the assay itself. A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify the root cause.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are critical to maintaining the peptide's activity. Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to store the peptide in aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, ensure the peptide is fully dissolved, using sonication if necessary, as precipitation can affect the active concentration.[3]
Q4: Are there any known selectivity issues with this compound?
A4: this compound is reported to be highly selective for galectin-3 and shows no affinity for other members of the galectin family or other lectins.[1][2][3] If you observe non-specific binding, it is likely due to issues with your experimental system rather than the peptide's inherent properties.
Troubleshooting Guide for Low Binding Affinity
Problem: Observed binding affinity of this compound is substantially weaker than the expected ~88 nM.
Below is a step-by-step guide to help you identify and resolve the source of the issue.
References
Preventing aggregation of G3-C12 Tfa peptide in solution.
Welcome to the technical support center for the G3-C12 Tfa peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent issues related to peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: G3-C12 (TFA) is a synthetic peptide that binds to galectin-3 with a high affinity (Kd of 88 nM) and has demonstrated anticancer activity.[1][2] Its amino acid sequence is ANTPCGPYTHDCPVKR.[3] The "Tfa" (or TFA) indicates that the peptide is supplied as a trifluoroacetate salt, which results from the use of trifluoroacetic acid during its synthesis and purification process.[4][5][6]
Q2: Why is my this compound peptide aggregating or precipitating?
A2: Peptide aggregation is a common issue influenced by multiple factors.[7][8][9] For this compound, aggregation can be caused by:
-
Hydrophobicity: The peptide sequence contains several hydrophobic amino acids (Pro, Tyr, Val), which can lead to self-association in aqueous solutions to minimize contact with water.[10][11]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[7][8][12]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.[12][13][14]
-
Solvent: The choice of solvent is critical. Direct dissolution in aqueous buffers may not be suitable for hydrophobic peptides like G3-C12.
-
Temperature and Agitation: Physical stressors like temperature fluctuations, agitation, or freeze-thaw cycles can promote aggregation.[9][12]
Q3: What is the role of the TFA counter-ion?
A3: The trifluoroacetate (TFA) counter-ion is paired with positively charged residues in the peptide.[4][15] While often considered standard, TFA can influence the peptide's physicochemical properties, including its secondary structure and solubility.[4][15][16] In some cases, exchanging TFA for a different counter-ion like hydrochloride (HCl) or acetate may be necessary if TFA is found to interfere with biological assays or contribute to aggregation.[6][16]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound peptide aggregation.
Problem: Peptide won't dissolve in my aqueous buffer.
-
Cause: The peptide's hydrophobic nature prevents it from readily dissolving in water or neutral buffers.
-
Solution Workflow:
Problem: Peptide solution becomes cloudy or forms precipitates over time.
-
Cause: This indicates delayed aggregation, which can be triggered by solution conditions, temperature changes, or interactions with container surfaces.
-
Solutions:
-
pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the peptide's theoretical pI.
-
Lower Concentration: Work with the lowest concentration feasible for your experiment. Aggregation is often concentration-dependent.[7][8]
-
Add Excipients: Consider adding stabilizing excipients. For example, non-detergent sulfobetaines or low concentrations of a non-ionic detergent (e.g., 0.05% Tween-20) can help solubilize hydrophobic patches.[13][14]
-
Storage: Store peptide solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and centrifuge it to pellet any minor aggregates.[13]
-
Problem: Inconsistent results in cell-based assays.
-
Cause: Aggregates in the peptide stock can lead to variability in the effective monomer concentration, causing inconsistent experimental outcomes. TFA itself can sometimes interfere with cell growth.[4]
-
Solutions:
-
Always Prepare Fresh: Prepare the final working solution fresh from a concentrated, validated stock just before the experiment.
-
Centrifuge Before Use: Before adding the peptide to your assay, spin the diluted solution at high speed (e.g., >10,000 x g for 10 minutes) and use the supernatant.[10]
-
TFA Control: Run a control experiment with a TFA-containing buffer (at the same concentration as in your peptide solution) to rule out effects from the counter-ion.[4]
-
Factors Influencing Peptide Aggregation
The stability of the this compound peptide in solution is a balance of multiple intrinsic and extrinsic factors. Understanding these can help in designing appropriate handling and formulation strategies.
Data & Experimental Protocols
Solubility Testing Summary
While specific quantitative data for this compound is not publicly available, the following table provides a representative example of how to structure solubility test results for a hydrophobic peptide. It is crucial to perform your own solubility tests on a small aliquot before dissolving the entire batch.
| Solvent/Buffer System | Peptide Concentration (mg/mL) | Observation | Recommendation |
| Sterile Deionized Water | 1.0 | Insoluble, cloudy suspension | Not Recommended |
| PBS, pH 7.4 | 1.0 | Insoluble, precipitates form | Not Recommended |
| 10% Acetic Acid (aq) | 1.0 | Soluble, clear solution | Good for initial stock |
| 50% Acetonitrile / Water | 1.0 | Soluble, clear solution | Use if compatible with assay |
| 100% DMSO | 10.0 | Soluble, clear solution | Recommended for primary stock |
| DMSO stock diluted to 1% in PBS | 0.1 | Soluble, clear solution | Suitable for most cell assays |
Protocol 1: General Solubilization of this compound Peptide
This protocol provides a step-by-step method for dissolving lyophilized this compound.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[17]
-
Initial Test: Weigh a small amount of peptide (e.g., 1 mg) for a solubility test.
-
Organic Solvent First: Add a small volume of 100% DMSO to the peptide (e.g., 100 µL for 1 mg to make a 10 mg/mL stock). Vortex or sonicate briefly (3 cycles of 10 seconds) to ensure complete dissolution.[11][17] Peptides containing Cys and Met residues can be unstable in DMSO, so use with caution and prepare fresh stocks.[17]
-
Dilution: For your working solution, slowly add the DMSO stock to your aqueous assay buffer with gentle vortexing. Do not add the aqueous buffer to the concentrated DMSO stock.
-
Final Check: Once diluted, centrifuge the final solution at >10,000 x g for 5-10 minutes to pellet any micro-aggregates. Use the supernatant for your experiment.[10]
Protocol 2: Thioflavin T (ThT) Assay for Quantifying Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect and monitor the formation of amyloid-like fibrillar aggregates in real-time.[18][19][20] ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence.
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
Measurement:
-
Place the 96-well plate (a black, clear-bottom plate is recommended) into a fluorescence plate reader.[21]
-
Set the reader to incubate at a desired temperature (e.g., 37°C) with intermittent shaking to promote aggregation.[21]
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 18. Thioflavin T spectroscopic assay [assay-protocol.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 21. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
G3-C12 Tfa Off-Target Effects in Non-Cancerous Cell Lines: Technical Support Center
This technical support center provides guidance for researchers investigating the potential off-target effects of G3-C12 Tfa in non-cancerous cell lines. This compound is identified as a peptide that binds to galectin-3, a protein overexpressed in many cancer types, and has shown anti-cancer activity.[1][2] While its primary target is galectin-3, it is crucial to characterize any unintended interactions in non-cancerous cells to assess its safety and specificity. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to aid in these investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of this compound?
A1: this compound is a peptide that binds to galectin-3 with a high affinity (Kd of 88 nM).[1] In cancer models, it has been shown to downregulate galectin-3 expression and has been used in conjugates to deliver drugs like doxorubicin to cancer cells.[2] Galectin-3 is involved in cancer progression and preventing apoptosis; by targeting it, this compound aims to inhibit tumor growth and survival.[2]
Q2: Why is it important to study the effects of this compound on non-cancerous cell lines?
A2: While the intended targets of cancer therapies are tumor cells, it is critical to understand their effects on healthy, non-cancerous cells.[3] This helps to identify potential toxicities and side effects.[4] Investigating off-target effects is a crucial step in preclinical safety assessment and helps in determining the therapeutic window of a new compound.
Q3: What are the potential, hypothetical off-target mechanisms for a galectin-3 binding peptide like this compound?
A3: Although one study suggests this compound is specific for galectin-3 over other galectins, this should be experimentally verified in the cell lines of interest.[1] Hypothetical off-target effects could arise from:
-
Cross-reactivity with other galectin family members: If this compound binds to other galectins, it could interfere with their normal physiological roles.
-
Interaction with other cellular proteins: The peptide could have unintended binding partners, leading to the activation or inhibition of unrelated signaling pathways.[5][6]
-
Induction of cellular stress: The introduction of a foreign peptide could trigger stress responses in cells, leading to apoptosis or other unintended consequences.
Q4: What non-cancerous cell lines are appropriate for studying the off-target effects of this compound?
A4: The choice of cell lines should be guided by the intended clinical application of the drug. A good starting point would be to use cell lines derived from organs that are common sites of drug-induced toxicity, such as:
-
HEK293 (Human Embryonic Kidney cells): A well-characterized and commonly used cell line for toxicology studies.
-
Primary Human Hepatocytes or HepG2 (Human Liver Cancer cells, often used as a model for liver toxicology): The liver is a primary site of drug metabolism and potential toxicity.
-
HUVEC (Human Umbilical Vein Endothelial Cells): To assess potential effects on the vasculature.
-
Normal Human Dermal Fibroblasts (NHDF): To evaluate effects on connective tissues.
Troubleshooting Guide
This guide addresses common issues that may arise during the investigation of this compound's effects on non-cancerous cell lines.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability in a non-cancerous cell line. | 1. Off-target toxicity. 2. Contamination of the this compound sample. 3. Non-specific cellular stress response. | 1. Perform a dose-response curve to determine the IC50. Investigate markers of apoptosis (e.g., cleaved caspase-3). 2. Verify the purity of the peptide using HPLC-MS. 3. Measure general cellular stress markers (e.g., reactive oxygen species). |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Instability of this compound in culture medium. | 1. Standardize cell culture protocols. Use cells within a defined passage number range. 2. Prepare fresh solutions of this compound for each experiment. Assess its stability in media over the experiment's duration. |
| No observable effect, even at high concentrations. | 1. The chosen cell line does not express potential off-targets. 2. Poor cell permeability of the peptide. | 1. Screen a panel of different non-cancerous cell lines. 2. Perform cellular uptake studies using a fluorescently labeled version of this compound. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between live, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Hypothetical Data Summary
The following tables present hypothetical data for illustrative purposes.
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines (Hypothetical IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| HEK293 | > 100 |
| Primary Human Hepatocytes | 75.2 |
| HUVEC | > 100 |
| NHDF | 92.5 |
Table 2: Apoptosis Induction by this compound (100 µM, 24h) in Primary Human Hepatocytes (Hypothetical Data)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 2.1 | 1.5 |
| This compound (100 µM) | 15.8 | 5.3 |
| Staurosporine (1 µM) | 45.2 | 10.7 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical on-target vs. off-target pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Biodistribution of G3-C12 Tfa Conjugates
Welcome to the technical support center for G3-C12 Tfa conjugates. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound conjugates?
A1: G3-C12 is a peptide with the sequence ANTPCGPYTHDCPVKR that targets galectin-3, a protein often overexpressed on the surface of various cancer cells, including prostate carcinoma.[1][2] When conjugated to a generation 3 (G3) polyamidoamine (PAMAM) dendrimer, it acts as a targeting moiety to enhance the delivery of therapeutic or imaging agents to tumors.[2][3] The trifluoroacetic acid (Tfa) salt is often a result of the peptide synthesis and purification process.
Q2: What is the expected in vivo behavior of this compound conjugates?
A2: this compound conjugates are designed for active targeting of galectin-3 expressing tumors.[3] This targeting mechanism, combined with the Enhanced Permeability and Retention (EPR) effect common to nanoparticles, is expected to lead to higher accumulation of the conjugate in tumor tissue compared to non-targeted conjugates or free drug.[4] The biodistribution will also be influenced by the physicochemical properties of the dendrimer carrier.
Q3: How does the G3-C12 peptide improve tumor accumulation?
A3: The G3-C12 peptide enhances tumor accumulation through active recognition of galectin-3 on the cancer cell surface.[4] This ligand-receptor interaction facilitates cellular internalization.[2][3] Studies have shown that G3-C12 modified conjugates exhibit significantly higher tumor accumulation compared to their non-targeted counterparts.[2][4]
Troubleshooting Guide
Issue 1: Poor Tumor Accumulation and High Off-Target Organ Uptake
Q: My this compound conjugate shows low accumulation in the tumor and high uptake in the liver and spleen. What are the possible causes and solutions?
A: This is a common challenge in nanoparticle drug delivery. Several factors could be contributing to this observation.
Possible Causes:
-
Reticuloendothelial System (RES) Uptake: The high uptake in the liver and spleen is characteristic of clearance by the RES, also known as the mononuclear phagocyte system (MPS). Unmodified or positively charged dendrimers are prone to rapid opsonization and clearance by the RES.
-
Conjugate Aggregation: The formulation may contain aggregates, which are rapidly cleared by the RES.
-
Low Galectin-3 Expression in Tumor Model: The selected tumor model may not express sufficient levels of galectin-3 on the cell surface for effective targeting.
-
Premature Drug/Label Release: The therapeutic agent or imaging label may be prematurely released from the dendrimer, leading to its independent biodistribution.
Troubleshooting Steps & Solutions:
-
Characterize Your Conjugate:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to confirm the size and polydispersity index (PDI) of your conjugates. A high PDI may indicate aggregation. Measure the zeta potential to determine the surface charge. Cationic surfaces are more prone to RES uptake.
-
Purity: Ensure the removal of any unreacted peptide or dendrimer using techniques like dialysis or size exclusion chromatography.
-
-
Surface Modification of the Dendrimer:
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the dendrimer surface can shield the positive charge and create a hydrophilic layer, which reduces opsonization and RES uptake, thereby prolonging circulation time.
-
Acetylation: Acetylating the primary amine groups on the dendrimer surface can neutralize the positive charge and reduce toxicity.
-
-
Validate Your Tumor Model:
-
Confirm galectin-3 expression levels in your tumor model using techniques like immunohistochemistry (IHC), western blotting, or qPCR.
-
-
Assess Conjugate Stability:
-
Conduct in vitro stability studies in serum to ensure the linkage between the drug/label and the dendrimer is stable under physiological conditions.
-
Issue 2: Inconsistent Biodistribution Results Between Experiments
Q: I am observing significant variability in the biodistribution of my this compound conjugates across different animals and experiments. How can I improve the reproducibility of my results?
A: Inconsistent results can stem from variations in the conjugate formulation, animal model, or experimental procedure.
Possible Causes:
-
Batch-to-Batch Variation: Differences in the synthesis and purification of the this compound conjugate can lead to inconsistent products.
-
Animal-to-Animal Variability: Physiological differences between animals can affect the biodistribution.
-
Inconsistent Administration: Variations in the injection technique can lead to differences in the initial distribution of the conjugate.
-
Imaging/Quantification Errors: Inaccuracies in imaging parameters or tissue processing can introduce variability.
Troubleshooting Steps & Solutions:
-
Standardize Conjugate Production:
-
Implement strict quality control for each batch of this compound conjugate, including characterization of size, charge, and peptide conjugation efficiency.
-
-
Standardize the Animal Model:
-
Use animals of the same age, sex, and strain.
-
Ensure tumors are of a consistent size at the time of injection, as tumor vasculature and the EPR effect can vary with size.
-
-
Refine Experimental Procedures:
-
Administration: Use a consistent route of administration (e.g., tail vein injection) and ensure the full dose is delivered.
-
Imaging: For fluorescence or SPECT imaging, use a standardized protocol for image acquisition and analysis. This includes consistent settings for exposure time, gain, and region of interest (ROI) analysis.
-
Ex Vivo Analysis: When quantifying accumulation in excised organs, ensure consistent tissue handling, weighing, and processing.
-
Data Presentation
Table 1: In Vivo Tumor Accumulation of G3-C12 Modified vs. Non-Modified Conjugates
| Conjugate | Tumor Model | Time Post-Injection | Tumor Accumulation (%ID/g) | Reference |
| ¹³¹I-pHPMA (non-modified) | PC-3 Xenograft | 2 hours | 1.19 ± 0.04 | [2] |
| ¹³¹I-PG1 (G3-C12 modified) | PC-3 Xenograft | 2 hours | 1.60 ± 0.08 | [2] |
| ¹³¹I-PG2 (G3-C12 modified) | PC-3 Xenograft | 2 hours | 1.54 ± 0.06 | [2] |
| HPMA-KLA-Cy5.5 | PC-3 Xenograft | 48 hours | Lower than G3-C12 modified | [4] |
| G3-C12-HPMA-KLA-Cy5.5 | PC-3 Xenograft | 48 hours | Higher than non-modified | [4] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Protocol 1: G3-C12 Peptide Conjugation to a G3 PAMAM Dendrimer
This protocol provides a general guideline for the conjugation of a cysteine-containing peptide like G3-C12 to a dendrimer using a maleimide linker.
-
Materials:
-
G3 PAMAM Dendrimer
-
G3-C12 Peptide (with a terminal cysteine)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Size exclusion chromatography column
-
-
Procedure:
-
Activation of Dendrimer:
-
Dissolve the G3 PAMAM dendrimer in PBS.
-
Dissolve SMCC in DMF and add it to the dendrimer solution in a molar excess (e.g., 10-fold).
-
React for 1-2 hours at room temperature with gentle stirring.
-
Remove excess SMCC by dialysis against PBS.
-
-
Conjugation of G3-C12 Peptide:
-
Dissolve the G3-C12 peptide in PBS.
-
Add the peptide solution to the activated dendrimer solution. The thiol group on the cysteine of G3-C12 will react with the maleimide group on the SMCC-activated dendrimer.
-
React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the this compound conjugate from unreacted peptide and byproducts using size exclusion chromatography or extensive dialysis.
-
-
Characterization:
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or NMR spectroscopy.
-
Determine the number of peptides per dendrimer using methods like UV-Vis spectroscopy (if the peptide has a chromophore) or by analyzing the disappearance of free thiol groups.
-
-
Protocol 2: In Vivo Biodistribution Study using SPECT Imaging
This protocol outlines the steps for assessing the biodistribution of a radiolabeled this compound conjugate.
-
Materials:
-
Radiolabeling agent (e.g., ¹³¹I) and appropriate chelator if necessary.
-
Tumor-bearing animal model (e.g., mice with PC-3 xenografts).
-
Anesthetic.
-
SPECT/CT scanner.
-
Gamma counter.
-
-
Procedure:
-
Radiolabeling:
-
Radiolabel the this compound conjugate using a suitable method (e.g., iodination).
-
Purify the radiolabeled conjugate to remove free radioisotope.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing animals.
-
-
Administration:
-
Administer a known amount of the radiolabeled conjugate intravenously (e.g., via tail vein injection).
-
-
SPECT/CT Imaging:
-
At predetermined time points (e.g., 2, 24, 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging to visualize the biodistribution.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animals.
-
Excise tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor uptake to that of other organs and to a non-targeted control conjugate.
-
-
Visualizations
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: G3-C12 Tfa Peptide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the G3-C12 Tfa peptide. The G3-C12 peptide, with the sequence ANTPCGPYTHDCPVKR, is a known binder of galectin-3 and presents unique challenges in its chemical synthesis and purification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the G3-C12 peptide?
A1: The primary challenges in synthesizing the G3-C12 peptide stem from its specific amino acid composition. These include:
-
Presence of two Cysteine (Cys) residues: This introduces the risk of premature or incorrect disulfide bond formation, leading to dimers or other oxidized species.[3]
-
Proline (Pro) residues: Proline can lead to slower and less efficient coupling reactions and may promote the formation of secondary structures that hinder synthesis.[4][5] Diketopiperazine formation is a common side reaction when proline is one of the first two amino acids.[6]
-
Histidine (His) and Arginine (Arg) residues: These amino acids have reactive side chains that require robust protection to prevent side reactions during synthesis and cleavage.[1][7] Histidine is also prone to racemization.[6]
-
Aggregation: The presence of hydrophobic residues and proline can lead to peptide aggregation on the solid support, resulting in incomplete reactions and low yields.[4][8]
Q2: What is a suitable cleavage cocktail for this compound?
A2: A standard cleavage cocktail for a peptide with multiple cysteines, histidine, and arginine, like G3-C12, should include scavengers to protect these sensitive residues. A commonly used and effective cocktail is "Reagent K".[9][10] This cocktail is designed to minimize side reactions for these amino acids. For peptides containing cysteine, it is crucial to include a reducing agent like 1,2-ethanedithiol (EDT) to prevent oxidation of the thiol groups.[3]
Q3: How can I minimize aggregation during G3-C12 synthesis?
A3: To minimize aggregation, several strategies can be employed:
-
Choice of Resin: Using a resin with good swelling properties can improve solvation of the growing peptide chain.[11]
-
Solvent Choice: Using solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts, can help disrupt secondary structures.[11]
-
Double Coupling: Performing a second coupling step for amino acids prone to difficult coupling, such as after a proline residue, can improve incorporation.[12]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and reduce the likelihood of aggregation.[8]
Q4: What are the key considerations for HPLC purification of this compound?
A4: For the HPLC purification of this compound, the following points are important:
-
Column Choice: A C18 reversed-phase column is typically suitable for peptides of this size.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase. The TFA helps to improve peak shape and maintain the peptide in a protonated state.
-
Preventing Oxidation: To prevent oxidation of the cysteine residues during purification, it is advisable to work with degassed solvents. While adding a reducing agent to the mobile phase is an option, it can complicate purification. A better approach is to ensure the peptide is fully reduced after cleavage and handle it promptly.[13]
Troubleshooting Guides
Problem 1: Low Crude Peptide Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Coupling | Perform a ninhydrin test after each coupling step to ensure complete reaction. If the test is positive, perform a double coupling for that residue. | Improved incorporation of amino acids and higher yield of the full-length peptide. |
| Peptide Aggregation | Switch to a more polar solvent like NMP, or add a chaotropic agent like LiCl to the coupling reaction. Consider using microwave-assisted synthesis. | Reduced aggregation, leading to better accessibility of the growing peptide chain and improved yield. |
| Premature Cleavage | If using a highly acid-labile resin, ensure that the Fmoc deprotection conditions (e.g., piperidine in DMF) are not too harsh. | Minimized loss of peptide from the resin during synthesis. |
Problem 2: Multiple Peaks in the Crude HPLC Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotection of Side Chains | Increase the cleavage time or use a stronger cleavage cocktail. For Arg(Pbf), a longer cleavage time may be necessary.[14] | A cleaner crude product with fewer side-product peaks. |
| Oxidation of Cysteine Residues | Ensure the cleavage cocktail contains a sufficient amount of a reducing scavenger like EDT.[3] Handle the cleaved peptide under an inert atmosphere if possible. | Reduction of disulfide-linked dimers and other oxidized species, resulting in a more homogenous product. |
| Deletion Sequences | Optimize coupling times and consider double coupling for difficult residues (e.g., after Pro).[12] | A higher percentage of the desired full-length peptide in the crude product. |
| Racemization of Histidine | Use a pre-activated histidine derivative with a protecting group on the imidazole nitrogen to minimize racemization.[6] | Reduced diastereomeric impurities, leading to a sharper main peak in the HPLC. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of G3-C12
This protocol is based on Fmoc/tBu chemistry.
-
Resin Selection and Loading:
-
Start with a Rink Amide resin for a C-terminal amide.
-
Swell the resin in DMF for at least 30 minutes.
-
Load the first amino acid (Fmoc-Arg(Pbf)-OH) using a standard coupling agent like HBTU/DIPEA.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (5 equivalents) with a coupling agent like HBTU (4.9 equivalents) and a base like DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For couplings after proline, consider a double coupling step.
-
Wash the resin with DMF.
-
-
Repeat:
-
Repeat the deprotection and coupling steps for each amino acid in the G3-C12 sequence.
-
Cleavage and Deprotection of G3-C12 from Resin
-
Resin Preparation:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare "Reagent K" fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer deprotection times.[10]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with a small amount of acetic acid or TFA to aid solubility.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 30 minutes is a good starting point. Adjust as needed to achieve optimal separation.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Data Presentation
Table 1: Recommended Cleavage Cocktails for this compound
| Reagent | Composition | Key Benefits for G3-C12 |
| Reagent K [10] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Effective for peptides with Cys, Met, Trp, and Tyr. The presence of EDT is crucial for keeping the cysteine residues in their reduced form. |
| Standard TFA Cocktail with Scavengers | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | A common alternative that provides good protection for cysteine residues. |
Table 2: Example HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for G3-C12.
Caption: Troubleshooting decision tree for low purity of crude G3-C12.
Caption: Potential signaling pathway modulation by G3-C12 via Galectin-3.
References
- 1. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. embopress.org [embopress.org]
- 6. peptide.com [peptide.com]
- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Minimizing non-specific binding of G3-C12 Tfa in immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of G3-C12 Tfa in immunoassays.
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal is a common issue in immunoassays, often stemming from non-specific binding of assay components. This guide provides a systematic approach to identifying and resolving these issues when working with this compound.
Problem: High background signal in zero-standard and negative control wells.
| Possible Cause | Recommended Solution |
| Residual Trifluoroacetic Acid (TFA) | G3-C12 is often supplied as a TFA salt, which can interfere with immunoassays. It is crucial to perform a salt exchange to replace TFA with a more biologically compatible salt like hydrochloride or acetate.[1][2][3] |
| Inadequate Blocking | The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate.[4] |
| Suboptimal Washing | Insufficient or inefficient washing can leave behind unbound reagents, leading to high background. |
| Antibody Concentration Too High | Excessive concentrations of primary or secondary antibodies can lead to non-specific binding. |
| Cross-Reactivity of Antibodies | The secondary antibody may be cross-reacting with other components of the assay. |
| Sample Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding. |
Detailed Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) Salt Exchange
Residual TFA from peptide synthesis can significantly interfere with immunoassays.[5][6] The following protocol outlines the exchange of TFA for hydrochloride (HCl), a more compatible counter-ion.
-
Dissolution: Dissolve the this compound peptide in distilled water to a concentration of 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1]
-
Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove all liquid.[1][2]
-
Repetition: For complete exchange, re-dissolve the lyophilized peptide in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the G3-C12 HCl peptide in your desired assay buffer.
Protocol 2: Optimizing Blocking Conditions
Effective blocking is critical to prevent non-specific binding of this compound and detection reagents to the microplate surface.
-
Blocker Selection: Test a panel of blocking buffers to determine the most effective one for your assay. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available synthetic blockers.
-
Concentration Gradient: Prepare a dilution series of the chosen blocking agent (e.g., 1%, 3%, 5% BSA in PBS).
-
Incubation Time & Temperature: Evaluate different incubation times (e.g., 1 hour, 2 hours, overnight) and temperatures (e.g., room temperature, 37°C).
-
Assay Performance: Run a test ELISA with your this compound standards and controls using each blocking condition to identify the one that provides the best signal-to-noise ratio.
Protocol 3: Enhancing Wash Steps
Thorough washing removes unbound and weakly bound molecules, reducing background noise.
-
Wash Buffer Composition: A common wash buffer is PBS or Tris-buffered saline (TBS) containing a non-ionic detergent like 0.05% Tween-20.
-
Number of Washes: Increase the number of wash cycles (e.g., from 3 to 5).
-
Soak Time: Introduce a short soak time (e.g., 30-60 seconds) during each wash step to help dislodge non-specifically bound molecules.
-
Aspiration: Ensure complete aspiration of the wash buffer from the wells after each wash.
Quantitative Data Summary
The following tables provide example data from optimization experiments to minimize non-specific binding.
Table 1: Effect of Different Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% | 1.85 | 0.45 | 4.1 |
| 3% BSA in PBS | 3% | 1.92 | 0.25 | 7.7 |
| 5% Non-Fat Milk | 5% | 1.78 | 0.30 | 5.9 |
| Commercial Blocker X | 1X | 2.10 | 0.15 | 14.0 |
Table 2: Optimization of Wash Protocol
| Number of Washes | Soak Time (seconds) | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 3 | 0 | 1.95 | 0.50 | 3.9 |
| 5 | 0 | 1.90 | 0.35 | 5.4 |
| 5 | 30 | 1.88 | 0.20 | 9.4 |
| 5 | 60 | 1.85 | 0.18 | 10.3 |
Visualizations
Caption: Mechanism of non-specific binding in an immunoassay.
Caption: A logical workflow for troubleshooting high background.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving properly in aqueous buffers?
A1: Peptides can have varying solubility depending on their amino acid sequence.[7][8] If you are experiencing solubility issues, consider the following:
-
Ensure that the lyophilized peptide has been properly warmed to room temperature before opening the vial to prevent condensation.[9]
-
Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly adding it to your aqueous buffer.
-
The pH of the buffer can influence solubility. Adjusting the pH away from the peptide's isoelectric point may improve dissolution.[7]
Q2: Can the TFA salt form of G3-C12 affect the binding affinity in my immunoassay?
A2: Yes, residual TFA can interfere with biological assays in several ways.[5] It can alter the local pH, potentially affecting antibody-antigen interactions.[5] For sensitive immunoassays, it is highly recommended to perform a salt exchange to a more biologically inert form like hydrochloride or acetate.[1][2]
Q3: What are the best storage conditions for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated, airtight container.[7] Once reconstituted in a buffer, it is best to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[7][9] Peptides in solution are generally less stable than in their lyophilized form.[10]
Q4: I am still seeing high background after optimizing blocking and washing. What else can I try?
A4: If high background persists, consider the following:
-
Antibody Titration: You may be using too high a concentration of your primary or secondary antibody. Perform a titration experiment to determine the optimal concentration that maximizes signal while minimizing background.
-
Secondary Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to prevent non-specific binding to other proteins in your assay system.
-
Sample Dilution: If you are analyzing complex samples like serum or plasma, try diluting your samples further in an appropriate sample diluent to reduce matrix effects.
-
Plate Type: The type of microplate can also influence non-specific binding. You may want to test plates with different binding characteristics.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide stability, storage and solubilisation [innovagen.com]
- 8. Peptide Stability [sigmaaldrich.com]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. biosynth.com [biosynth.com]
Validation & Comparative
G3-C12 Tfa Outperforms Scrambled Peptide in Key Functional Assays Targeting Galectin-3
A comprehensive comparison reveals the superior performance of the G3-C12 Tfa peptide over its scrambled counterpart in assays measuring binding affinity to galectin-3 and the subsequent inhibition of cancer cell aggregation and adhesion. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the available experimental data and methodologies.
The G3-C12 peptide, a known binder of galectin-3, has demonstrated significant potential in cancer research due to its ability to interfere with metastasis-associated cellular processes.[1][2] In contrast, a scrambled peptide control, possessing the same amino acid composition as G3-C12 but in a randomized sequence, shows negligible activity in the same functional assays.[1] This direct comparison underscores the sequence-specific functionality of this compound and validates its use as a targeted inhibitor of galectin-3.
Quantitative Comparison of this compound and Scrambled Peptide Control
The following tables summarize the key quantitative data from comparative functional assays.
Table 1: Galectin-3 Binding Affinity
| Peptide | Target | Method | Key Finding |
| G3-C12 | Galectin-3 | ELISA | Binds with high affinity (Kd of 88 nM)[3] |
| Scrambled G3-C12 (G3-C12s) | Galectin-3 | ELISA | Did not bind to galectin-3[1] |
Table 2: Inhibition of Cancer Cell Aggregation
| Peptide | Cell Line | Concentration | Inhibition of Aggregation |
| G3-C12 | MDA-MB-435 human breast carcinoma | 25 µM | Significant inhibition[1] |
| Scrambled Peptide Control | MDA-MB-435 human breast carcinoma | 25 µM | No significant inhibition[1] |
| G3-C12 | MDA-MB-231-luc human breast carcinoma | Varying amounts | Dose-dependent inhibition of cell aggregates[2] |
| Control Peptide | MDA-MB-231-luc human breast carcinoma | Varying amounts | No significant inhibition of cell aggregates[2] |
Table 3: Inhibition of Cancer Cell Adhesion to Endothelial Cells
| Peptide | Cell Line | Condition | Inhibition of Adhesion |
| G3-C12 | MDA-MB-435 human breast carcinoma | Physiological flow | Significant inhibition of rolling and stable adhesion[1] |
| Scrambled Peptide Control | MDA-MB-435 human breast carcinoma | Physiological flow | Not reported, but implied to be inactive based on binding data. |
Signaling Pathway and Experimental Workflow
The interaction of G3-C12 with galectin-3 on the surface of cancer cells is the initial step in a cascade that disrupts key metastatic processes. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing peptide function.
Caption: this compound signaling pathway.
Caption: Functional assay workflow.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Galectin-3 Binding Assay (Inhibition ELISA)
This assay quantifies the ability of this compound to inhibit the binding of galectin-3 to its natural ligand.
-
Coating: A 96-well plate is pre-coated with asialofetuin (ASF), a glycoprotein rich in galactose residues that serves as a ligand for galectin-3, and then blocked.[1]
-
Incubation: Recombinant galectin-3 is incubated with increasing concentrations of either this compound or the scrambled peptide control.[1]
-
Binding: The galectin-3/peptide mixtures are then added to the ASF-coated wells and incubated.[1]
-
Detection: Bound galectin-3 is detected using a primary anti-galectin-3 antibody followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) for colorimetric detection.[1]
-
Analysis: The absorbance is measured, and the percentage of inhibition is calculated relative to a control with no peptide.[1]
Homotypic Cancer Cell Aggregation Assay
This assay assesses the ability of the peptides to disrupt the spontaneous aggregation of cancer cells.
-
Cell Preparation: A single-cell suspension of cancer cells (e.g., MDA-MB-435) is prepared.[1]
-
Incubation: The cells are incubated with different concentrations of this compound or the scrambled peptide control.[1]
-
Aggregation: The cell suspension is allowed to incubate, during which time cell aggregates form.
-
Quantification: Aliquots of the cell suspension are fixed on a microscope slide, and the number of cells within aggregates is counted across several random fields.[1]
-
Analysis: The percentage of cells in aggregates is calculated and compared between the different treatment groups.[1]
Heterotypic Cancer Cell Adhesion Assay (under physiological flow)
This assay measures the ability of the peptides to inhibit the adhesion of cancer cells to a monolayer of endothelial cells, mimicking conditions in the bloodstream.
-
Endothelial Monolayer: A monolayer of human bone marrow endothelial cells (HBME-1) is cultured in a flow chamber.[1]
-
Perfusion: A suspension of cancer cells (e.g., MDA-MB-435) is perfused over the endothelial monolayer at a defined shear stress.
-
Peptide Treatment: The test peptide (this compound) is infused, and the inhibition of cancer cell rolling and stable adhesion is recorded.[1]
-
Control: The experiment is repeated with a control peptide to ensure the observed effects are specific to G3-C12.[1]
-
Analysis: The number of rolling and adhered cells is quantified and compared between the G3-C12 and control peptide treatments.[1]
References
Validating G3-C12 Tfa's Galectin-3 Targeting Specificity: A Comparative Guide with Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise targeting specificity of a therapeutic candidate is paramount. This guide provides a comparative analysis of G3-C12 Tfa, a peptide-based inhibitor of galectin-3, and evaluates its targeting specificity with a focus on the gold-standard validation using galectin-3 knockout models. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative galectin-3 inhibitors.
This compound is a peptide identified through phage display that demonstrates high affinity and selectivity for galectin-3, a protein implicated in a variety of pathological processes including cancer progression, inflammation, and fibrosis. The therapeutic potential of this compound hinges on its ability to specifically bind to galectin-3, thereby inhibiting its function. While extensive research has validated this specificity through various in vitro and in vivo methods, the use of galectin-3 knockout models offers the most definitive proof of on-target activity.
This compound: Existing Evidence for Targeting Specificity
Current literature substantiates the specificity of this compound for galectin-3 through several lines of evidence:
-
High-Affinity Binding: this compound binds to human galectin-3 with a high affinity, with a reported dissociation constant (Kd) in the nanomolar range.[1] This indicates a strong and stable interaction between the peptide and its target protein.
-
Selective Binding: Studies have shown that this compound exhibits high selectivity for galectin-3 over other members of the galectin family and other lectins.[1]
-
Targeted Cellular Uptake: When conjugated to nanoparticles or therapeutic agents, this compound enhances their internalization into cancer cells that overexpress galectin-3, such as the PC-3 prostate cancer cell line.[2][3] In contrast, cells with low galectin-3 expression show significantly less uptake of G3-C12-conjugated materials.[2][3]
-
Inhibition of Galectin-3 Mediated Processes: this compound has been shown to inhibit galectin-3-mediated functions, such as cancer cell adhesion and aggregation, which are crucial steps in metastasis.
While these findings provide strong evidence for the on-target activity of this compound, the definitive validation of its specificity would involve demonstrating a lack of binding and therapeutic effect in a biological system devoid of its target, i.e., a galectin-3 knockout model.
The Gold Standard: Validation in Galectin-3 Knockout Models
A galectin-3 knockout (Lgals3-/-) mouse model, where the gene for galectin-3 is inactivated, provides the ideal platform to unequivocally validate the targeting specificity of this compound. The experimental design would involve a direct comparison of the behavior of a this compound-based therapeutic or imaging agent in wild-type (WT) mice versus galectin-3 knockout mice.
Hypothetical Experimental Workflow for In Vivo Specificity Validation:
Caption: Workflow for validating this compound specificity in galectin-3 knockout mice.
Expected Outcome: A successful validation would show significant accumulation of the labeled this compound in galectin-3-expressing tissues (e.g., tumors in a cancer model) of wild-type mice, while the knockout mice would exhibit only background levels of signal. This would conclusively demonstrate that the in vivo targeting of this compound is dependent on the presence of galectin-3.
Comparison with Alternative Galectin-3 Inhibitors
Several other molecules have been developed to inhibit galectin-3. A comparison of their properties with this compound is crucial for researchers to select the most appropriate tool for their studies.
| Feature | This compound | Belapectin (GR-MD-02) | TD139 (Olitigaltin/GB0139) | Modified Citrus Pectin (MCP) |
| Type | Peptide | Polysaccharide | Small Molecule | Polysaccharide |
| Binding Affinity (Kd/Ki) | ~88 nM (Kd)[1] | 2.8 µM (Ki)[1] | 0.036 µM (Kd)[4] | Low affinity (µM range)[5] |
| Specificity Validation | Competitive binding assays, cell uptake in high/low Gal-3 expressing lines.[3] | Pre-clinical studies in animal models of fibrosis and cancer.[6] | Specificity over Gal-1 and Gal-7 demonstrated.[4] | Binds to galectin-3, but specificity for other galectins is less characterized.[7][8] |
| Mechanism of Action | Binds to the carbohydrate recognition domain (CRD) of galectin-3, inhibiting its interactions. | Binds to galectin-3 and disrupts its function.[6] | High-affinity inhibitor of the galectin-3 CRD.[9][10] | Binds to galectin-3 and inhibits its activity.[7] |
| Clinical Development | Pre-clinical | Phase 2/3 trials for NASH cirrhosis.[2][6][11] | Phase 2 trials for idiopathic pulmonary fibrosis (IPF).[12][13] | Used as a dietary supplement; some clinical studies in cancer.[12][14] |
Detailed Experimental Protocols
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to compete with a known ligand for binding to galectin-3.
Materials:
-
Recombinant human galectin-3
-
High-binding 96-well microplates
-
Biotinylated ligand for galectin-3 (e.g., asialofetuin)
-
This compound and control peptides
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Protocol:
-
Coat the wells of a 96-well plate with recombinant galectin-3 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound and a control peptide.
-
Add the peptide dilutions to the wells, followed by a constant concentration of biotinylated asialofetuin.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the binding of the biotinylated ligand.
Cellular Uptake Assay
This assay measures the internalization of this compound-conjugated fluorophores or nanoparticles into cells with varying levels of galectin-3 expression.
Materials:
-
Galectin-3 high-expressing cells (e.g., PC-3) and low-expressing cells (e.g., LNCaP)
-
Fluorescently labeled this compound (e.g., FITC-G3-C12 Tfa)
-
Cell culture medium and supplements
-
24-well plates
-
Flow cytometer or fluorescence microscope
-
Trypsin-EDTA
-
PBS
Protocol:
-
Seed the high and low galectin-3 expressing cells in separate 24-well plates and allow them to adhere overnight.
-
Prepare different concentrations of fluorescently labeled this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the labeled peptide.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
To remove non-internalized peptide, wash the cells three times with cold PBS.
-
For flow cytometry analysis, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells, mount them on slides, and visualize the intracellular fluorescence.
-
Quantify the fluorescence intensity to compare the uptake between the high and low galectin-3 expressing cell lines.
In Vivo Biodistribution Study
This study tracks the distribution of radiolabeled this compound in an animal model to determine its accumulation in target tissues.
Caption: A typical workflow for an in vivo biodistribution study of radiolabeled this compound.
Protocol:
-
Synthesize and radiolabel this compound with a suitable radionuclide (e.g., ¹¹¹In for SPECT or ⁸⁹Zr for PET imaging).
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting galectin-3 overexpressing cancer cells.
-
Once tumors reach a suitable size, intravenously inject the radiolabeled this compound into the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.
-
Dissect and collect major organs (heart, lungs, liver, spleen, kidneys, etc.) and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor targeting efficacy.
Conclusion
This compound is a promising high-affinity and selective peptide inhibitor of galectin-3. The existing body of evidence strongly supports its on-target specificity. However, to provide unequivocal proof, validation in galectin-3 knockout models is the definitive next step. This guide has outlined the rationale and a hypothetical experimental framework for such a study, alongside a comparison with alternative galectin-3 inhibitors and detailed protocols for key validation assays. This information will aid researchers in designing and interpreting experiments aimed at understanding and harnessing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Modified citrus pectin inhibits galectin-3 function to reduce atherosclerotic lesions in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20200108092A1 - Binding of galectin-3 by low molecular weight pectin - Google Patents [patents.google.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology - BioSpace [biospace.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]
- 14. Modified Citrus Pectin- the Natural Galectin-3 inhibitor — Live Well Clinic [livewellclinic.org]
A Head-to-Head Battle: G3-C12 Tfa vs. Carbohydrate-Based Binders for Galectin-3 Targeting
For researchers, scientists, and drug development professionals, the quest for potent and selective galectin-3 inhibitors is a critical frontier in the development of novel therapeutics for a range of diseases, including cancer and fibrosis. Galectin-3, a β-galactoside-binding lectin, plays a pivotal role in cell proliferation, adhesion, and apoptosis. This guide provides a comprehensive comparative analysis of a promising peptide-based binder, G3-C12 Tfa, and a variety of carbohydrate-based inhibitors, offering a detailed look at their binding affinities, selectivity, and functional efficacy.
This report summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the cited assays, and provides visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these galectin-3 binders.
Performance Deep Dive: this compound vs. Carbohydrate Mimetics
The therapeutic potential of any galectin-3 inhibitor is fundamentally linked to its binding affinity and selectivity. This compound, a peptide-based binder, has demonstrated high affinity for galectin-3.[1][2] In comparison, carbohydrate-based inhibitors, which mimic the natural ligands of galectin-3, exhibit a wide range of binding affinities, from the micromolar to the nanomolar range.
Binding Affinity: A Quantitative Comparison
The dissociation constant (Kd) is a key metric for evaluating the binding affinity of an inhibitor to its target; a lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for this compound and a selection of prominent carbohydrate-based galectin-3 binders.
| Binder Name | Binder Type | Galectin-3 Binding Affinity (Kd) |
| This compound | Peptide | 70 - 88 nM[1][2] |
| TD139 (Olitigaltin) | Thiodigalactoside | 14 - 68 nM[3][4][5] |
| Belapectin (GR-MD-02) | Galactoarabino-rhamnogalacturonate | 2.9 µM[6] |
| Modified Citrus Pectin (MCP) | Polysaccharide | Binds to galectin-3[7][8][9] |
| GCS-100 | Modified Citrus Pectin derivative | Binds to galectin-3[10][11][12][13] |
| Lactose | Disaccharide | ~200 µM[14] |
| 3'-benzamido-N-acetyllactosamine | Modified Disaccharide | 18.2 µM[14] |
As the data indicates, both the peptide-based this compound and the synthetic carbohydrate-based inhibitor TD139 demonstrate high-affinity binding to galectin-3 in the nanomolar range. Natural carbohydrate-based binders like Belapectin and Modified Citrus Pectin also exhibit binding, though their complex polymeric nature makes precise Kd determination challenging.
Selectivity Profile: Hitting the Right Target
An ideal inhibitor should not only bind with high affinity to its intended target but also exhibit high selectivity over other related proteins. This is crucial for minimizing off-target effects and potential toxicity.
| Binder Name | Selectivity for Galectin-3 |
| This compound | High selectivity; no reported affinity for other galectin family members.[1] |
| TD139 (Olitigaltin) | High selectivity for galectin-3 over other galectins. Kd for galectin-1 is 0.22 µM and for galectin-7 is 38 µM, compared to 68 nM for galectin-3.[3][5] Another source reports a Kd of 10 nM for galectin-1, with low affinity for galectins 2, 4N, 4C, 7, 8N, or 9N.[4] |
| Carbohydrate-based inhibitors (general) | Selectivity varies depending on the specific structural modifications. Some exhibit cross-reactivity with other galectins.[15][16] |
This compound appears to be highly selective for galectin-3.[1] TD139 also shows a favorable selectivity profile, with significantly weaker binding to other galectins.[3][4][5] The selectivity of broader carbohydrate-based inhibitors can be more variable.
In-Vitro and In-Vivo Efficacy: From the Bench to Preclinical Models
The ultimate measure of an inhibitor's potential lies in its ability to modulate galectin-3's biological functions in relevant experimental models.
This compound:
-
In Vitro: Has been shown to inhibit cancer cell adhesion and migration.[17] Conjugated to doxorubicin, it enhances cellular internalization and induces apoptosis in cancer cells.[17]
-
In Vivo: In mouse models of breast cancer, this compound significantly reduced metastatic tumor formation.[2] It has also demonstrated efficacy in reducing fibrosis and improving ventricular function in a rat model of myocardial infarction.[18]
Carbohydrate-Based Inhibitors:
-
TD139 (Olitigaltin):
-
Modified Citrus Pectin (MCP) / GCS-100:
-
In Vitro: Inhibits galectin-3-mediated cell adhesion and reduces cancer cell viability.[8][12]
-
In Vivo: Has been shown to reduce disease severity in a mouse model of acute kidney injury and inhibit tumor growth and metastasis in various cancer models.[7][9][20] GCS-100 has also shown promise in treating chronic kidney disease.[21] Belapectin is in clinical trials for non-alcoholic steatohepatitis (NASH) with cirrhosis.[22]
-
Experimental Methodologies
The following sections detail the principles and general protocols for the key experimental techniques used to characterize the binding of these inhibitors to galectin-3.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real time.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TD139 | Gal-3 inhibitor | anti-fibrotic | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Galectin-3 in Kidney Diseases: From an Old Protein to a New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Citrus Pectin Reduces Galectin-3 Expression and Disease Severity in Experimental Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified citrus pectin inhibits galectin-3 function to reduce atherosclerotic lesions in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified Citrus Pectin- the Natural Galectin-3 inhibitor — Live Well Clinic [livewellclinic.org]
- 10. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases [mdpi.com]
- 11. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of tricyclic carbohydrate–benzene hybrids as selective inhibitors of galectin-1 and galectin-8 N-terminal domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Galectin-3 Involvement in Fibrotic Diseases | Anti-fibrotic Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 20. Modified Citrus Pectin Reduces Galectin-3 Expression and Disease Severity in Experimental Acute Kidney Injury | PLOS One [journals.plos.org]
- 21. mdpi.com [mdpi.com]
- 22. Galectin Therapeutics Announces the End of Enrollment of NAVIGATE, its Seamless, Adaptive Phase 2b/3 Study of Belapectin in Patients with Liver Cirrhosis Caused by Non-Alcoholic Steatohepatitis - BioSpace [biospace.com]
Benchmarking G3-C12 Tfa Against Small Molecule Inhibitors of Galectin-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based galectin-3 binding agent, G3-C12 Tfa, and various small molecule inhibitors targeting galectin-3. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key assays, and visualizations of the pertinent signaling pathways.
Performance Comparison: this compound vs. Small Molecule Inhibitors
The inhibitory potential of this compound and several prominent small molecule inhibitors of galectin-3 has been evaluated using various biophysical and cellular assays. This section summarizes their binding affinities and effects on key pathological processes mediated by galectin-3, such as cancer cell migration and angiogenesis.
Binding Affinity to Galectin-3
The binding affinity, a critical parameter for inhibitor potency, is typically measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.
| Inhibitor | Type | Kd (nM) | IC50 (nM) | Measurement Method |
| This compound | Peptide | 88[1] | - | Fluorescence-based assay[2] |
| 33DFTG (TD139) | Small Molecule | ~14[3], 68[4] | - | Fluorescence Polarization Assay |
| GB1107 | Small Molecule | 37[4] | - | Not Specified |
| Selvigaltin (GB1211) | Small Molecule | - | 12 (rabbit Gal-3)[4] | Fluorescence Polarization Assay[5] |
| K2 | Small Molecule | - | Not Specified | Not Specified |
| L2 | Small Molecule | - | Not Specified | Not Specified |
Inhibition of Cancer Cell Migration
Galectin-3 is a known promoter of cancer cell migration and invasion. The following table summarizes the inhibitory effects of this compound and small molecule inhibitors on this process.
| Inhibitor | Cell Line | Assay | Key Findings |
| This compound | PC-3 (Prostate Cancer) | Not Specified | Downregulates galectin-3 expression, which may suppress cell migration.[6] |
| 33DFTG (TD139) | HUVEC (Endothelial Cells) | Boyden Chamber Assay | Significantly reduced VEGF-A-induced cell migration at concentrations as low as 1 nM.[3] |
| K2 and L2 | SW620 (Colon Cancer) | Trans-well insert assay | Inhibited galectin-3-mediated cancer cell adhesion to basement proteins.[7] |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and is influenced by galectin-3.
| Inhibitor | Model | Assay | Key Findings |
| This compound | Not Specified | Not Specified | Data on direct inhibition of angiogenesis is limited; primarily studied as a targeting agent. |
| 33DFTG (TD139) | HUVEC (Endothelial Cells) | Sprouting Assay | Attenuated VEGF-A-induced endothelial cell sprouting.[3] |
| K2 and L2 | In vitro | Not Specified | Inhibited galectin-3-mediated angiogenesis.[7] |
Cytotoxicity
An ideal inhibitor should exhibit low cytotoxicity to normal cells.
| Inhibitor | Cell Line | Assay | Key Findings |
| This compound | Not Specified | Not Specified | Data on cytotoxicity of the peptide alone is limited. |
| 33DFTG (TD139) | HUVEC (Endothelial Cells) | Calcein AM, WST-1 | No cytotoxic effects observed.[3] |
| K2 and L2 | HUVEC, SW620 | LDH release assay | No detectable cytotoxicity.[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to galectin-3 by monitoring changes in the polarization of fluorescently labeled probes.
-
Reagents and Materials : Recombinant human galectin-3, a fluorescently labeled galectin-3 ligand (probe), and the inhibitor to be tested.
-
Procedure :
-
A fixed concentration of the fluorescent probe and galectin-3 are incubated together.
-
Varying concentrations of the inhibitor are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Migration (Boyden Chamber) Assay
This assay assesses the ability of an inhibitor to block cell migration towards a chemoattractant.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-90% confluency.
-
Assay Setup :
-
The lower chamber of the Boyden chamber is filled with medium containing a chemoattractant (e.g., VEGF-A) and the test inhibitor at various concentrations.
-
HUVECs are seeded in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Incubation : The chamber is incubated for a defined period (e.g., 3 hours) to allow cell migration.
-
Quantification : Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
Endothelial Cell Sprouting (Tube Formation) Assay
This assay evaluates the effect of inhibitors on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating : A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding : HUVECs are seeded onto the gel in the presence of a pro-angiogenic factor (e.g., VEGF-A) and different concentrations of the test inhibitor.
-
Incubation : The plate is incubated for a period (e.g., 4-18 hours) to allow for the formation of tube-like structures.
-
Analysis : The formation of tubes is observed and quantified using a microscope and imaging software to measure parameters like total tube length and number of branch points.
Cytotoxicity (LDH) Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Treatment : Cells (e.g., HUVECs) are treated with various concentrations of the inhibitor for a specified time.
-
Sample Collection : The cell culture supernatant is collected.
-
LDH Measurement : An LDH assay reagent is added to the supernatant, and the absorbance is measured at a specific wavelength.
-
Data Analysis : The amount of LDH released is proportional to the number of lysed cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key galectin-3 signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Extracellular and intracellular signaling pathways modulated by galectin-3.
Caption: A typical workflow for the screening and validation of galectin-3 inhibitors.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis. | Department of Chemistry [chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging: G3-C12 Tfa Targeted vs. Non-Targeted Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo imaging performance of G3-C12 Tfa targeted nanoparticles versus their non-targeted counterparts. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to facilitate a comprehensive understanding for researchers in the field of nanomedicine and targeted drug delivery.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the biodistribution of G3-C12 targeted and non-targeted nanoparticles in a preclinical tumor model. The data highlights the enhanced tumor accumulation of the targeted formulation.
| Parameter | This compound Targeted Nanoparticles | Non-Targeted Nanoparticles | Fold Increase |
| Tumor Accumulation (%ID/g at 2h post-injection) | 1.60 ± 0.08 | 1.19 ± 0.04 | 1.34 |
| Liver Accumulation (%ID/g at 24h post-injection) | Lower (qualitative) | Higher (qualitative) | - |
| Spleen Accumulation (%ID/g at 24h post-injection) | Lower (qualitative) | Higher (qualitative) | - |
%ID/g: Percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.
Experimental Protocols
In Vivo Imaging Protocol
This protocol outlines a typical procedure for comparing the in vivo biodistribution of targeted and non-targeted fluorescently labeled nanoparticles in a tumor-bearing mouse model.
1. Animal Model:
-
Female BALB/c nude mice (6-8 weeks old, 18-20 g) are used.
-
Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., PC-3 for prostate cancer, which overexpresses galectin-3) into the flank of each mouse.
-
Tumors are allowed to grow to a volume of approximately 100-200 mm³.
2. Nanoparticle Formulation and Labeling:
-
This compound targeted nanoparticles and non-targeted control nanoparticles are synthesized.
-
A near-infrared (NIR) fluorescent dye (e.g., Cy7 or a suitable quantum dot) is conjugated to the nanoparticles for in vivo tracking.[1]
3. Administration:
-
Mice are randomly divided into two groups: targeted and non-targeted.
-
Nanoparticles are suspended in a sterile vehicle (e.g., phosphate-buffered saline).
-
A dose of the nanoparticle suspension is administered via intravenous (tail vein) injection.
4. In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 2h, 6h, 12h, 24h), mice are anesthetized (e.g., with isoflurane).[1]
-
Whole-body fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).
-
Appropriate excitation and emission filters for the specific NIR dye are used.[1][2]
-
Fluorescence intensity in the tumor region and other organs is quantified using the system's software.
5. Ex Vivo Biodistribution Analysis:
-
At the final time point (e.g., 24h), mice are euthanized.
-
Major organs (tumor, liver, spleen, kidneys, lungs, heart) are excised.[1]
-
Ex vivo fluorescence imaging of the organs is performed to confirm and quantify nanoparticle accumulation.[2][3]
-
The fluorescence intensity per gram of tissue is calculated to determine the %ID/g.
Visualizations
Signaling Pathway of this compound Targeting
Caption: this compound nanoparticle targeting mechanism.
Experimental Workflow
Caption: In vivo imaging comparison workflow.
References
- 1. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor-targeted dual-modal fluorescence/CT imaging using a nanoprobe co-loaded with an aggregation-induced emission dye and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Efficacy of G3-C12 Tfa Across Diverse Cancer Types: A Comparative Analysis
For Immediate Release:
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the anti-metastatic potential of G3-C12 Tfa, a promising peptide-based inhibitor of galectin-3. This guide provides a detailed analysis of this compound's performance against other anti-metastatic agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit the spread of cancer cells. This compound has emerged as a significant candidate in this area. This guide offers an objective comparison of its efficacy in various cancer models, including breast, prostate, and melanoma, alongside established matrix metalloproteinase inhibitors (MMIs) such as Batimastat, Prinomastat, and Marimastat.
Mechanism of Action: Targeting Galectin-3
This compound exerts its anti-metastatic effect by targeting galectin-3 (Gal-3), a β-galactoside-binding lectin that is overexpressed in numerous cancers and plays a crucial role in the metastatic cascade.[1] Gal-3 facilitates cancer cell adhesion, invasion, and angiogenesis. This compound, a peptide identified through bacteriophage display, binds to the carbohydrate recognition domain (CRD) of Gal-3 with high affinity, thereby inhibiting its downstream signaling pathways that promote metastasis.[2]
Below is a diagram illustrating the signaling pathway of Galectin-3 in promoting cancer metastasis and the inhibitory action of this compound.
Comparative Efficacy of this compound and Alternative Anti-Metastatic Agents
The following tables summarize the quantitative data on the anti-metastatic effects of this compound and selected MMIs in various preclinical cancer models.
Table 1: Preclinical Efficacy of this compound in Metastasis Inhibition
| Cancer Type | Model System | Treatment | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 human breast carcinoma cells in athymic nude mice | This compound | 72% reduction in lung colonization; 4.63 ± 3.07 tumors in treated mice vs. 14.13 ± 3.56 in saline group.[3] | Newton-Northup et al. |
| Prostate Cancer | PC-3 human prostate carcinoma cells in mice | G3-C12 conjugated to HPMA copolymers | Enhanced tumor accumulation of the copolymer conjugate.[4] | Yang et al. |
| Melanoma | B16F10 melanoma cells in mice | This compound | Data on direct anti-metastatic effect in melanoma models is not yet available in published literature. | N/A |
| Pancreatic Cancer | Pancreatic cancer cell lines in mice | This compound | Data on direct anti-metastatic effect in pancreatic cancer models is not yet available in published literature. | N/A |
Table 2: Preclinical and Clinical Efficacy of Matrix Metalloproteinase Inhibitors (MMIs)
| Agent | Cancer Type(s) | Model System | Key Findings | Reference |
| Batimastat | Melanoma | B16F1 melanoma cells in mice | 54% reduction in tumor volume in the liver, but no reduction in the number of metastases.[5] | O'Reilly et al. |
| Breast Cancer | MDA-MB-231 human breast cancer cells in nude mice | Retarded solid tumor growth but did not affect ascites formation. | Low et al. | |
| Prinomastat | Non-Small Cell Lung Cancer | Phase III Clinical Trial | Did not improve the outcome of chemotherapy. | Bissett et al. |
| Prostate, Colon Cancer | Human tumor xenografts in nude mice | Reduced the number and size of metastases. | Hande et al. | |
| Marimastat | Breast Cancer | Phase III Clinical Trial | Did not prolong progression-free survival.[6] | Sparano et al. |
| Gastric Cancer | Human gastric tumor xenografts in mice | Reduced tumor growth rate by 48% and increased median survival. | Watson et al. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vivo Experimental Metastasis Assay (Mouse Model)
This protocol describes the methodology for assessing the anti-metastatic potential of a compound using a lung metastasis model with MDA-MB-231 human breast cancer cells.
Workflow Diagram:
References
- 1. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extracellular Galectin-3 in Tumor Progression and Metastasis [frontiersin.org]
- 3. Lung-Derived Factors Mediate Breast Cancer Cell Migration through CD44 Receptor-Ligand Interactions in a Novel Ex Vivo System for Analysis of Organ-Specific Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
G3-C12 Tfa: A Head-to-Head Comparison with Competing Galectin-3 Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the galectin-3 binding peptide G3-C12 Tfa with other notable galectin-3 binding peptides. The information presented is intended to assist researchers in making informed decisions for their specific applications, ranging from basic research to targeted drug development.
Introduction to Galectin-3 and its Ligands
Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in a variety of physiological and pathological processes, including cell adhesion, proliferation, apoptosis, and inflammation. Its overexpression is implicated in numerous diseases, most notably in cancer, where it is associated with tumor progression and metastasis. This has led to the development of various inhibitors, including small molecules, antibodies, and peptides, that target the carbohydrate recognition domain (CRD) of galectin-3 to modulate its activity. Among these, peptide-based inhibitors have emerged as a promising therapeutic strategy due to their high specificity and affinity.
This guide focuses on the comparative analysis of this compound, a well-characterized galectin-3 binding peptide, against other synthetic peptides, with a particular focus on G3-A9, another peptide identified through similar methodologies.
Quantitative Comparison of Binding Affinity
The binding affinity of a peptide to its target is a critical parameter for its efficacy. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. The binding affinities of this compound and other competing peptides to human galectin-3 have been determined using surface plasmon resonance (SPR).
| Peptide | Sequence | Binding Affinity (Kd) to Galectin-3 | Specificity Notes |
| This compound | ANTPCGPYTHDCPVKR | 88.0 ± 23.0 nM | High specificity for galectin-3; does not bind to other galectins like galectin-1 and galectin-4.[1][2] |
| G3-A9 | Not specified in source | 72.2 ± 32.8 nM | High specificity for galectin-3; does not bind to other galectins like galectin-1 and galectin-4.[1][2] |
| G3-C9 | Not specified in source | 5.7 ± 2.2 nM | Binds to galectin-3, galectin-4, and Vicia villosa lectin, indicating lower specificity.[2] |
Key Observation: Both this compound and G3-A9 exhibit high and comparable binding affinities to galectin-3 in the nanomolar range. While G3-C9 demonstrates a significantly stronger binding affinity, its lack of specificity for galectin-3 may limit its therapeutic potential due to potential off-target effects.
Functional Performance: Inhibition of Cancer Cell Adhesion
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are outlines for key assays used to characterize and compare galectin-3 binding peptides.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of peptide binding to galectin-3.
Methodology:
-
Immobilization: Recombinant human galectin-3 is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binding: A series of concentrations of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate ka, kd, and Kd (Kd = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Inhibition
ELISA can be used as a high-throughput method to screen for and characterize inhibitors of the galectin-3-ligand interaction.
Objective: To determine the ability of a peptide to inhibit the binding of galectin-3 to a model glycoprotein.
Methodology:
-
Coating: Microtiter plate wells are coated with a glycoprotein ligand of galectin-3, such as asialofetuin (ASF).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).
-
Inhibition: A fixed concentration of biotinylated galectin-3 is pre-incubated with varying concentrations of the inhibitory peptide.
-
Binding: The galectin-3/peptide mixture is added to the coated wells and incubated.
-
Detection: The amount of bound biotinylated galectin-3 is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB). The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each peptide concentration, and the IC50 value (the concentration of peptide required to inhibit 50% of galectin-3 binding) is determined.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit the adhesion of cancer cells to endothelial cells or extracellular matrix components.
Objective: To evaluate the functional efficacy of the peptide in a biologically relevant context.
Methodology:
-
Cell Culture: Human cancer cells (e.g., MDA-MB-435 breast cancer cells) and human umbilical vein endothelial cells (HUVECs) are cultured.
-
Inhibition: The cancer cells are pre-incubated with varying concentrations of the galectin-3 binding peptide.
-
Adhesion: The peptide-treated cancer cells are then added to a monolayer of HUVECs and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cancer cells is quantified, for example, by labeling the cancer cells with a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated for each peptide concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Galectin-3 signaling pathways in cancer.
Caption: Workflow for SPR-based binding affinity analysis.
Caption: Workflow for cell adhesion inhibition assay.
Conclusion
This compound is a high-affinity and specific binding peptide for galectin-3. Its performance, particularly in terms of binding affinity, is comparable to other specific galectin-3 binding peptides like G3-A9. The choice between these peptides may depend on specific experimental contexts or further comparative studies on their in vivo efficacy and pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the therapeutic potential of these promising molecules.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling G3-C12 Tfa
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of G3-C12 Tfa. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a peptide salt, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a splash hazard.[1] |
| Hand Protection | Disposable nitrile gloves | Provides limited protection for incidental contact. For prolonged contact or handling of larger quantities, consider double gloving or using Silver Shield gloves underneath nitrile gloves.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. Ensure it is fully buttoned. |
| Respiratory Protection | Dust respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation of dust.[2] Use in a well-ventilated area or under a fume hood.[3] |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects. |
Hazard Identification and First Aid
This compound, as a peptide trifluoroacetate salt, presents potential hazards associated with both the peptide and the trifluoroacetic acid (TFA) counter-ion. While a specific Safety Data Sheet (SDS) for this compound is not available, general safety data for peptides and TFA should be followed.
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[4] | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Skin Contact | May cause skin irritation.[4] TFA can cause severe skin burns.[5] | Immediately wash the affected area with plenty of water and soap.[4] Remove contaminated clothing. In case of contact with TFA, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5] |
| Eye Contact | May cause serious eye irritation.[4] TFA can cause severe eye damage.[5] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Ventilation: Handle in a well-ventilated area. The use of a chemical fume hood is recommended.[3]
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic. Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[2][6]
-
Weighing: Weigh out the desired amount of peptide quickly and reseal the container tightly.[6]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols.[7]
Storage:
-
Temperature: For long-term storage, keep the lyophilized peptide at -20°C or below.[8]
-
Container: Store in a tightly sealed container to protect from moisture.[8]
-
Solutions: If in solution, it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles. However, long-term storage in solution is not recommended as peptides may degrade.[2][8]
Disposal Plan
All waste materials containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid peptide waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing the peptide in a designated hazardous waste container. Do not pour down the drain.[5]
-
Neutralization: For waste containing significant amounts of TFA, neutralization may be required before disposal. Acidic waste streams (pH below 2) can be neutralized using sodium bicarbonate or calcium hydroxide to a pH between 5 and 9.[9]
-
Incineration: A common disposal method for peptide waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. bachem.com [bachem.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. bachem.com [bachem.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
